molecular formula C5H8ClNO2 B047336 4-Morpholinecarbonyl chloride CAS No. 15159-40-7

4-Morpholinecarbonyl chloride

Cat. No.: B047336
CAS No.: 15159-40-7
M. Wt: 149.57 g/mol
InChI Key: XMWFMEYDRNJSOO-UHFFFAOYSA-N
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Description

4-Morpholinecarbonyl chloride is a highly reactive acyl chloride derivative of morpholine, serving as a versatile building block and acylating agent in advanced organic synthesis. Its primary research value lies in its ability to efficiently introduce the morpholine-carbonyl moiety into target molecules, a functional group of significant interest in medicinal chemistry. This reagent is extensively employed in the synthesis of amides, particularly in the construction of complex molecular architectures for drug discovery programs. The morpholine ring is a common pharmacophore found in compounds with diverse biological activities, and incorporating it via this acyl chloride allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholine-4-carbonyl chloride
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InChI

InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMWFMEYDRNJSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9065863
Record name 4-Morpholinecarbonyl chloride
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Molecular Weight

149.57 g/mol
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CAS No.

15159-40-7
Record name 4-Morpholinecarbonyl chloride
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Record name 4-Morpholinecarbonyl chloride
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Record name 4-Morpholinecarbonyl chloride
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Record name 4-Morpholinecarbonyl chloride
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Record name 4-Morpholinecarbonyl chloride
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Record name Morpholine-4-carbonyl chloride
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Record name 4-MORPHOLINECARBONYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Morpholinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15159-40-7 Synonyms: 4-(Chloroformyl)morpholine, N-Chlorocarbonylmorpholine, Morpholinocarbonyl Chloride.[1][2]

This whitepaper provides a comprehensive technical overview of 4-Morpholinecarbonyl chloride, a versatile reagent widely utilized in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, applications, and safety protocols.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a pungent odor.[1] It is soluble in various organic solvents and features a morpholine ring substituted with a carbonyl chloride group, making it a reactive electrophile.[1][3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₅H₈ClNO₂[4][5][6]
Molecular Weight 149.58 g/mol [2][4][5][6]
Appearance Clear colorless to light yellow liquid[1][5]
Boiling Point 137-138 °C at 33 mmHg[5][6][7]
Density 1.282 g/mL at 25 °C[6][7][8]
Refractive Index (n20/D) 1.498[5][6][7]
Flash Point 113 °C (235.4 °F) - closed cup[5][6]
EC Number 239-213-0[6]
Beilstein/REAXYS Number 116257[6]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, most commonly involving the reaction of morpholine with a phosgene equivalent.

  • Phosgene-Based Synthesis: The industrial standard involves reacting morpholine hydrochloride with phosgene (COCl₂) in an inert solvent like toluene or xylene at temperatures ranging from 60–120°C.[3][4][9] This method is scalable and cost-effective but requires stringent safety measures due to the extreme toxicity of phosgene.[3][10]

  • Alternative Reagents: To avoid the hazards of phosgene, safer alternatives like thionyl chloride (SOCl₂) or oxalyl chloride are employed.[3] The reaction of morpholine with triphosgene (a solid phosgene equivalent) or diphosgene is also a common laboratory-scale method.

This protocol describes a laboratory-scale synthesis adapted from established procedures.

Materials:

  • Morpholine (1.00 equiv)

  • Diphosgene (trichloromethyl chloroformate) (0.50 equiv)

  • Triethylamine (TEA) (1.10 equiv)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a 500-mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diphosgene and anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of morpholine in DCM to the cooled diphosgene solution while stirring.

  • Add triethylamine dropwise to the reaction mixture at 0°C.

  • Allow the resulting solution to warm to room temperature and stir for 3 hours.

  • Quench the reaction by carefully adding 100 mL of water.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue via silica gel column chromatography, typically using a solvent system like ethyl acetate/petroleum ether (e.g., 1:10), to obtain pure this compound as a light yellow oil.[4]

Chemical Reactivity and Signaling Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl chloride group.[3] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

  • Alcohols and Phenols: Reacts to form carbamates.

  • Amines: Reacts with primary and secondary amines to yield ureas.

  • Water: Reacts, sometimes violently, to hydrolyze back to morpholine and HCl, releasing CO₂.[5]

This reactivity makes it a crucial building block for introducing the morpholine moiety into various molecular scaffolds.

G cluster_reactants Reactants cluster_product Products MCC 4-Morpholinecarbonyl Chloride (Electrophile) Product Substituted Product (Carbamate, Urea, etc.) MCC->Product Nucleophilic Attack Nu Nucleophile (e.g., R-OH, R-NH2) Nu->Product Byproduct HCl Product->Byproduct Elimination

Caption: General reaction pathway of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][3]

The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.

  • Lead Optimization: It is used in the systematic exploration of structure-activity relationships (SAR) by enabling the parallel synthesis of diverse morpholine-containing compound libraries.[3]

  • Neurodegenerative Diseases: The reagent is used to synthesize morpholine-containing amides that are key pharmacophores in treatments for neurodegenerative diseases. For example, BACE-1 inhibitors with morpholine scaffolds show improved brain exposure.[3]

  • Oncology: It facilitates the construction of morpholine-containing cytotoxic agents with enhanced therapeutic indices.[3]

G cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization cluster_development Preclinical Development A 4-Morpholinecarbonyl Chloride C Library of Morpholine Derivatives A->C B Scaffold/Nucleophile B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Candidate Drug F->G

Caption: Role of this compound in drug discovery.

  • Fluorogenic Probes: It is used to develop versatile fluorogenic labels for biomolecular imaging.[3][7][11]

  • Photographic Intermediate: The compound has been identified as a photographic intermediate.[11][12]

  • Mechanistic Studies: It has been employed in studies investigating the mechanisms of chemical reactions, such as solvolysis.[3][11]

Spectroscopic Data

While specific spectra require instrumental analysis, the expected NMR and IR data can be predicted based on the molecular structure.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the two distinct methylene groups of the morpholine ring. The protons adjacent to the nitrogen atom (N-CH₂) would appear as a triplet at approximately 3.6-3.8 ppm, while the protons adjacent to the oxygen atom (O-CH₂) would appear as a triplet at a slightly downfield-shifted region, around 3.7-3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum would exhibit three signals: one for the carbonyl carbon (C=O) in the highly deshielded region (typically >160 ppm), and two signals for the methylene carbons of the morpholine ring (typically in the 40-70 ppm range).

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong, sharp absorption band corresponding to the C=O stretching vibration of the acid chloride functional group, typically found in the range of 1750-1815 cm⁻¹.

Safety and Handling

This compound is a hazardous compound that requires careful handling.[3] It is classified as causing skin and eye irritation and is suspected of causing cancer.[2][5]

Table 2: GHS Hazard and Precautionary Information

CategoryCodeStatement
Hazard Statements H315Causes skin irritation.[2][5]
H319Causes serious eye irritation.[2][5]
H351Suspected of causing cancer.[2][5][13]
EUH014Reacts violently with water.[6]
Precautionary Statements P202Do not handle until all safety precautions have been read and understood.[5][13]
P264Wash skin thoroughly after handling.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5][13]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P308+P313IF exposed or concerned: Get medical advice/attention.[5][13]
P405Store locked up.[5][14]
P501Dispose of contents/container to an approved waste disposal plant.[5][13]

GHS Pictograms: Health Hazard, Exclamation Mark[11]

  • Handling: Use only with adequate ventilation and in a closed system where possible.[5][15] Avoid contact with skin, eyes, and clothing.[5][15] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as water and strong bases.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][15]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][15]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

References

An In-depth Technical Guide to the Physical Properties of 4-Morpholinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Morpholinecarbonyl chloride (CAS No: 15159-40-7). The information is curated for professionals in research and development who utilize this reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the synthetic pathway of the compound.

Core Physical and Chemical Properties

This compound, also known as morpholine-4-carbonyl chloride, is a reactive acyl chloride derivative of morpholine.[1] It serves as a crucial building block for introducing the morpholine moiety into various molecular scaffolds.[2] Its high reactivity stems from the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack, a characteristic feature of acyl chlorides.[3]

The compound typically appears as a colorless to pale yellow liquid with a pungent odor.[2][4] Like many low-molecular-weight acyl chlorides, it fumes in moist air due to a rapid hydrolysis reaction that produces hydrogen chloride.[3][5]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₈ClNO₂[1][2]
Molecular Weight 149.57 g/mol [1][2]
Density 1.282 g/mL at 25 °C[4][6][7]
Boiling Point 137-138 °C at 33 mmHg ~238.7 °C at 760 mmHg (standard pressure)[2][6][7]
Refractive Index 1.498 (at 20 °C, D-line)[4][6][7]
Flash Point 113 °C (235.4 °F) - closed cup[8]
Vapor Pressure 0.0418 mmHg at 25 °C[4][9]
Solubility Soluble in aprotic organic solvents. Reacts violently with water.[2][4][10]
Appearance Colorless to pale yellow, clear liquid[2][4]
Odor Pungent, acrid[2][3]

Experimental Protocols

3.1. Determination of Boiling Point

The boiling point of this compound is typically determined by distillation under reduced pressure to prevent decomposition at higher temperatures.

  • Apparatus: A short-path distillation apparatus equipped with a thermometer, a vacuum pump, and a manometer.

  • Procedure:

    • A sample of this compound is placed in the distillation flask.

    • The system is evacuated to a stable, reduced pressure (e.g., 33 mmHg), which is monitored by the manometer.

    • The flask is gently heated.

    • The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

3.2. Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer.

  • Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath (set to 25 °C).

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the sample liquid and placed in the constant-temperature bath until it reaches thermal equilibrium (25 °C).

    • The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

3.3. Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of morpholine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base to neutralize the HCl byproduct.[11]

  • Reagents: Morpholine, triphosgene, triethylamine (TEA), dichloromethane (DCM), water, anhydrous sodium sulfate.

  • Procedure:

    • Triphosgene is dissolved in dichloromethane in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

    • Morpholine is added dropwise to the stirred solution at 0 °C.

    • Triethylamine is then added dropwise, also at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction is quenched by washing with water.

    • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product, which can be further purified by distillation or chromatography.[11]

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound using triphosgene.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Triphosgene in DCM B Cool to 0 °C A->B C Add Morpholine dropwise at 0 °C B->C D Add Triethylamine dropwise at 0 °C C->D E Stir at Room Temperature (3h) D->E F Wash with Water E->F G Dry Organic Layer (Na2SO4) F->G H Concentrate under Vacuum G->H I Purify (Silica Gel Chromatography) H->I J 4-Morpholinecarbonyl chloride (Product) I->J

Caption: Experimental workflow for the synthesis of this compound.

4.2. General Reaction Pathway: Nucleophilic Acyl Substitution

This compound is highly reactive towards nucleophiles. The general mechanism is a nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group. This reactivity makes it a versatile reagent for creating amides, esters, and other carbonyl derivatives.

G cluster_examples Examples of Nucleophiles (Nu-H) reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Substituted Product + HCl intermediate->product Elimination of Cl- Water (H₂O) Water (H₂O) Alcohol (R-OH) Alcohol (R-OH) Amine (R-NH₂) Amine (R-NH₂)

References

An In-depth Technical Guide to 4-Morpholinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Morpholinecarbonyl chloride, a versatile reagent widely utilized in organic synthesis, particularly within pharmaceutical and materials science research. The document details its chemical and physical properties, outlines common experimental protocols for its synthesis, and discusses its applications as a key building block for more complex molecules.

Core Properties and Data

This compound, with the CAS number 15159-40-7, is a chlorinated derivative of morpholine.[1] It is typically a colorless to pale yellow liquid with a pungent odor.[1][2] Its core structure consists of a morpholine ring attached to a carbonyl chloride group, which makes it an excellent electrophile for reactions with various nucleophiles.[1][2]

The fundamental molecular and chemical identifiers for this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₈ClNO₂[1][3]
Molecular Weight 149.57 g/mol [1][3]
IUPAC Name morpholine-4-carbonyl chloride[1][3]
CAS Number 15159-40-7[1][2]
Canonical SMILES C1COCCN1C(=O)Cl[1][3]
InChI Key XMWFMEYDRNJSOO-UHFFFAOYSA-N[1][3]

Key physical properties and available spectral information are crucial for handling and characterization.

PropertyValueSource
Appearance Colorless to light yellow liquid[1][2]
Density 1.282 g/mL at 25 °C[4]
Boiling Point 137-138 °C at 33 mmHg[4]
Refractive Index n20/D 1.498[4]
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Soluble in organic solvents[1]
Spectroscopic DataAvailability
¹H NMR Data available
¹³C NMR Data available
Mass Spectrometry (GC-MS) Data available
Infrared (IR) Spectroscopy Data available

Experimental Protocols: Synthesis

This compound is commonly synthesized by reacting morpholine or its hydrochloride salt with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1][5][6]

This method avoids the direct handling of phosgene gas and is common in laboratory settings.

Reagents and Materials:

  • Morpholine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/petroleum ether mixture

Procedure:

  • In a round-bottom flask, dissolve triphosgene (1.50 equiv) in dichloromethane.[6]

  • Cool the solution to 0 °C using an ice bath.[6]

  • Slowly add morpholine (1.00 equiv) dropwise to the stirred solution over a period of 2 minutes.[6]

  • Following the morpholine addition, add triethylamine (1.81 equiv) dropwise at 0 °C over 3 minutes.[6]

  • Allow the resulting solution to warm to room temperature and stir for 3 hours.[6]

  • Quench the reaction by washing with water (100 mL).[6]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[6]

  • Concentrate the filtrate under vacuum to obtain the crude product.[6]

  • Purify the residue using silica gel column chromatography with an ethyl acetate/petroleum ether (1:10) eluent to yield pure this compound as a light yellow oil (typical yield: ~65%).[6]

G Synthesis Workflow of this compound R1 Morpholine Mix 1. Mix Reactants in DCM at 0°C R1->Mix R2 Triphosgene R2->Mix R3 Triethylamine (TEA) R3->Mix Solvent Dichloromethane (DCM) Solvent->Mix Stir 2. Stir at Room Temperature for 3h Mix->Stir Workup 3. Aqueous Workup & Drying Stir->Workup Purify 4. Column Chromatography Workup->Purify Product 4-Morpholinecarbonyl Chloride Purify->Product

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Research and Development

The reactivity of the acyl chloride group makes this compound a valuable intermediate for introducing the morpholine moiety into various molecular scaffolds. This is particularly important in drug discovery, where the morpholine group is often used to improve physicochemical properties such as solubility and bioavailability.[1]

This compound serves as a crucial building block for creating a wide range of organic compounds.[1] Its primary function is to react with nucleophiles like alcohols, amines, and phenols to form stable esters, amides, and carbamates, respectively.[1]

  • Anticancer Agent Synthesis: The compound is used to attach the morpholine pharmacophore to cytotoxic scaffolds, which can enhance therapeutic indices.[1] Morpholine-containing derivatives have shown selective cytotoxicity against cancer cell lines.[1]

  • Central Nervous System (CNS) Drugs: The morpholine moiety can improve the ability of drug candidates to cross the blood-brain barrier, a critical challenge in developing treatments for neurodegenerative diseases.[1]

  • Fluorogenic Probes: It is a key component in the synthesis of advanced fluorogenic labels for biomolecular imaging.[1][5] These probes become fluorescent only after reacting with a specific target, minimizing background signal in biological experiments.[1]

G General Reactivity of this compound cluster_nuc Nucleophiles cluster_prod Products MCC 4-Morpholinecarbonyl Chloride Prod1 Amide Derivative MCC->Prod1 + Prod2 Ester Derivative MCC->Prod2 + Prod3 Phenyl Ester Derivative MCC->Prod3 + Prod4 Thioester Derivative MCC->Prod4 + Nuc1 Amine (R-NH₂) Nuc1->Prod1 Nuc2 Alcohol (R-OH) Nuc2->Prod2 Nuc3 Phenol (Ar-OH) Nuc3->Prod3 Nuc4 Thiol (R-SH) Nuc4->Prod4

Caption: The reaction of this compound with various nucleophiles.

Safety and Handling

Due to the presence of the reactive acid chloride group, this compound is a hazardous compound.[1]

  • Hazards: It is corrosive and can cause skin and eye irritation.[1] It is suspected of causing cancer.[3] The compound can react violently with water and alcohols.[1]

  • Storage: Store in an inert atmosphere, preferably refrigerated at 2-8°C.[2]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye shields, and a suitable respirator (e.g., N95 dust mask), should be used when handling this chemical.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Morpholinecarbonyl Chloride

This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, reactivity, and safety protocols.

General Information

This compound, also known by its IUPAC name morpholine-4-carbonyl chloride, is a chlorinated derivative of morpholine.[1] It is a versatile building block in organic chemistry, primarily utilized for the introduction of the morpholine moiety into various molecular scaffolds.[2] The compound consists of a morpholine ring where the nitrogen atom is acylated with a carbonyl chloride group.[1] This functional group makes it a reactive electrophile, readily participating in reactions with a wide range of nucleophiles.[1]

Chemical Structure and Formula

The chemical structure of this compound is characterized by a saturated six-membered morpholine ring attached to a carbonyl chloride group at the nitrogen atom (position 4).

  • Molecular Formula: C₅H₈ClNO₂[3]

  • Canonical SMILES: C1COCCN1C(=O)Cl[3]

  • InChI: InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2[3]

  • InChIKey: XMWFMEYDRNJSOO-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is typically a colorless to light yellow, clear liquid with a pungent odor.[1][2] It is soluble in organic solvents.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
CAS Number 15159-40-7[1][3]
Molecular Weight 149.57 g/mol [1][3]
Density 1.282 g/mL at 25 °C[4][5]
Boiling Point 137-138 °C at 33 mmHg[4][5]
Refractive Index (n20/D) 1.498[4][5]
Flash Point 113 °C (235.4 °F) - closed cup[6]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound involves the reaction of morpholine with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1][7]

Experimental Protocol: Synthesis from Morpholine and Triphosgene [7]

This protocol describes a laboratory-scale synthesis of this compound.

  • Materials:

    • Ditrichloromethyl carbonate (Triphosgene) (10.2 g, 34.37 mmol, 1.50 equiv)

    • Dichloromethane (100 mL)

    • Morpholine (2 g, 22.96 mmol, 1.00 equiv)

    • Triethylamine (TEA) (4.2 g, 41.51 mmol, 1.81 equiv)

    • Water

    • Anhydrous sodium sulfate

    • Ethyl acetate/petroleum ether (1:10) for chromatography

  • Procedure:

    • To a 500-mL round-bottom flask, add ditrichloromethyl carbonate (10.2 g) and dichloromethane (100 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Add morpholine (2 g) dropwise with stirring over 2 minutes.

    • Add triethylamine (4.2 g) dropwise with stirring at 0 °C over 3 minutes.

    • Allow the resulting solution to stir for 3 hours at room temperature.

    • Quench the reaction by adding 100 mL of water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the resulting solution under vacuum.

    • Purify the residue using silica gel column chromatography with an eluent of ethyl acetate/petroleum ether (1:10).

  • Yield: This procedure affords approximately 2.238 g (65%) of morpholine-4-carbonyl chloride as a light yellow oil.[7]

Synthesis_of_4_Morpholinecarbonyl_chloride Synthesis of this compound Morpholine Morpholine Reaction Morpholine->Reaction Triphosgene Triphosgene (Phosgene equivalent) Triphosgene->Reaction TEA Triethylamine (Base) TEA->Reaction Acts as HCl scavenger Product This compound Reaction->Product DCM, 0°C to RT

Caption: Synthesis of this compound from morpholine and triphosgene.

Reactivity and Applications in Drug Development

The electrophilic carbonyl chloride group of this compound readily reacts with nucleophiles such as alcohols, amines, and phenols to form stable carbamates, ureas, and esters, respectively.[1] This reactivity makes it an invaluable reagent for introducing the morpholine moiety, which is a privileged scaffold in medicinal chemistry.[8]

The morpholine ring often imparts favorable physicochemical properties to drug candidates, including:

  • Enhanced Solubility and Bioavailability: The morpholine group can improve a molecule's aqueous solubility and overall bioavailability.[1]

  • Improved Pharmacokinetics: It can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

  • Blood-Brain Barrier Permeability: The physicochemical properties of the morpholine ring, such as its pKa and balanced lipophilicity, can facilitate penetration of the blood-brain barrier, which is crucial for CNS-active drugs.[1][9]

Key Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: this compound is used to synthesize compounds targeting neurodegenerative diseases.[1] The morpholine scaffold can improve brain exposure of drug candidates, such as BACE-1 inhibitors for Alzheimer's disease.[1][8]

  • Oncology: It is a key intermediate in the synthesis of anticancer agents.[1] Morpholine-containing compounds have shown selective cytotoxicity against cancer cell lines.[1] For instance, 4-(morpholine-4-carbonyl)benzonitrile, synthesized using this reagent, has demonstrated significant antitumor activity.[1]

  • Other Applications: Beyond drug development, it is used in the synthesis of agrochemicals, fluorogenic probes for biomolecular imaging, and in mechanistic studies of chemical reactions.[1]

Reactivity_of_4_Morpholinecarbonyl_chloride General Reactivity of this compound cluster_nucleophiles Nucleophiles cluster_products Products MCC 4-Morpholinecarbonyl chloride Carbamate Carbamate Derivative MCC->Carbamate + R-OH Urea Urea Derivative MCC->Urea + R-NH2 Ester Ester Derivative MCC->Ester + Ar-OH Alcohol Alcohol (R-OH) Amine Amine (R-NH2) Phenol Phenol (Ar-OH)

Caption: General reaction scheme of this compound with nucleophiles.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification: [3][10]

  • GHS Classification:

    • Skin Irritation (Category 2)[10]

    • Serious Eye Irritation (Category 2A)[10]

    • Suspected of causing cancer (Carcinogenicity, Category 2)[3][10]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer).[3][10]

  • Other Hazards: Corrosive and may act as a lachrymator. It can react violently with water or alcohols.[1]

Safe Handling and Storage: [10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles), and face protection.[10][11]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe fumes. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere. It is moisture-sensitive.[10]

First Aid Measures: [10][11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][11]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[11]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[11][12]

References

The Solubility Profile of 4-Morpholinecarbonyl Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Morpholinecarbonyl Chloride

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application.

PropertyValue
Molecular Formula C5H8ClNO2[4][5]
Molecular Weight 149.58 g/mol [1]
Appearance Colorless to light yellow clear liquid[3][4]
Density 1.282 g/mL at 25 °C[1][2][4]
Boiling Point 137-138 °C at 33 mmHg[1][2][4]
Refractive Index n20/D 1.498[1][2]
Flash Point >230°F (>110 °C)[1][4]
Vapor Pressure 0.0418 mmHg at 25°C[3][4]

Solubility of this compound in Organic Solvents

Quantitative data on the solubility of this compound in various organic solvents is not extensively documented in peer-reviewed literature. The table below is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
AcetoneData not available
AcetonitrileData not available
ChloroformData not available
DichloromethaneData not available
Diethyl EtherData not available
Dimethylformamide (DMF)Data not available
Dimethyl Sulfoxide (DMSO)Data not available
EthanolData not available
Ethyl AcetateData not available
HexanesData not available
MethanolData not available
Tetrahydrofuran (THF)Data not available
TolueneData not available

It is noted that this compound reacts violently with water.[4] Studies on its solvolysis have been conducted in aqueous binary mixtures of acetone, ethanol, and methanol, indicating some degree of miscibility or solubility in these solvents preceding reaction.[1][2]

Experimental Protocols for Solubility Determination

The following protocols provide a standardized approach to determining the solubility of this compound in organic solvents.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (chemically compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Protocol 1: Isothermal Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath and agitate using a vortex mixer or shaker. The system should be equilibrated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

    • Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Visual Method for Qualitative Assessment

This method provides a rapid, albeit less precise, estimation of solubility.

  • Initial Screening:

    • In a small test tube, add approximately 25 mg of this compound.

    • Add the selected organic solvent in small portions (e.g., 0.25 mL) and vortex vigorously after each addition.

    • Continue adding the solvent until the solid is completely dissolved. The approximate solubility can be categorized based on the volume of solvent required.

Experimental Workflow and Logic

The following diagram illustrates the decision-making process and workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Quantification cluster_result Result start Start: Obtain this compound and selected organic solvents prep_sample Prepare a known amount of This compound start->prep_sample add_solvent Add a known volume of solvent prep_sample->add_solvent vortex Vortex/Agitate at controlled temperature add_solvent->vortex observe Observe for dissolution vortex->observe not_dissolved Add more solvent observe->not_dissolved No dissolved Completely Dissolved observe->dissolved Yes not_dissolved->add_solvent equilibrium Allow to equilibrate (e.g., 24-48h) dissolved->equilibrium filter Filter supernatant equilibrium->filter quantify Quantify concentration (e.g., HPLC, GC) filter->quantify calculate Calculate solubility (g/100 mL) quantify->calculate end End: Report solubility data calculate->end

References

An In-depth Technical Guide to the Key Functional Groups of 4-Morpholinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Morpholinecarbonyl chloride, a versatile reagent in organic synthesis, with a particular focus on its functional groups and their implications in research and drug development.

Core Functional Groups and Chemical Profile

This compound, with the chemical formula C₅H₈ClNO₂ and CAS number 15159-40-7, is characterized by two principal functional groups: a morpholine ring and a carbonyl chloride group.[1][2] The morpholine moiety, a saturated heterocycle containing both an amine and an ether functional group, often imparts favorable physicochemical properties to drug candidates, such as improved solubility and bioavailability.[2] The carbonyl chloride group is a highly reactive acylating agent, making the compound an excellent electrophile for introducing the morpholinecarbonyl moiety into various molecules.[2]

The IUPAC name for this compound is morpholine-4-carbonyl chloride.[3] It is a colorless to pale yellow liquid with a pungent odor.[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₅H₈ClNO₂[1][2][4]
Molecular Weight 149.58 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 137-138 °C at 33 mmHg[5][6][7]
Density 1.282 g/mL at 25 °C[5][6][7]
Refractive Index (n20/D) 1.498[7]
CAS Number 15159-40-7[1]

Table 2: Spectroscopic Data

TechniqueKey Features
¹H NMR Protons on the morpholine ring are expected to appear as two distinct multiplets in the regions of δ 3.5-3.8 ppm (for the protons adjacent to the oxygen atom) and δ 3.3-3.6 ppm (for the protons adjacent to the nitrogen atom).
¹³C NMR The carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms are expected in the regions of δ 65-70 ppm and δ 45-50 ppm, respectively.
IR Spectroscopy A strong absorption band characteristic of the C=O stretch of the acyl chloride is expected in the region of 1750-1790 cm⁻¹. C-N and C-O stretching vibrations of the morpholine ring are also expected.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns of the morpholine ring and the loss of the carbonyl chloride group.

Reactivity and Applications in Synthesis

The primary reactivity of this compound stems from the electrophilic nature of the carbonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, including alcohols, amines, and phenols, to form the corresponding esters, amides, and carbamates.[2] This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2]

In drug development, the morpholine moiety is often incorporated to enhance the pharmacokinetic properties of a molecule.[2] For instance, it has been utilized in the synthesis of anticancer agents and compounds targeting the central nervous system.[2] Furthermore, this compound is employed in the development of fluorogenic probes for biomolecular imaging.[2][6][7][8][]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of morpholine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base.

Materials:

  • Morpholine

  • Triphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Silica gel

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve triphosgene in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of morpholine in dichloromethane to the cooled triphosgene solution with stirring.

  • Add triethylamine dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure this compound.[4]

General Protocol for Amide Synthesis

This compound is an excellent reagent for the synthesis of morpholine amides.

Materials:

  • This compound

  • A primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • An aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve the amine and the non-nucleophilic base in the aprotic solvent in a reaction flask.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound in the aprotic solvent to the cooled amine solution.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials.

  • Dry the organic layer, concentrate the solvent, and purify the resulting amide by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the chemical structure, reactivity, and synthesis workflow of this compound.

chemical_structure cluster_key Key Functional Groups cluster_molecule This compound Morpholine Ring Morpholine Ring Carbonyl Chloride Carbonyl Chloride C1 C C2 C C1->C2 O_ring O C2->O_ring C3 C C4 C C3->C4 N N C4->N N->C1 C_carbonyl C N->C_carbonyl O_ring->C3 O_carbonyl O C_carbonyl->O_carbonyl Cl Cl C_carbonyl->Cl

Caption: Chemical structure of this compound highlighting the key functional groups.

reaction_pathway reagent This compound product Acylated Product reagent->product Reaction nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2) nucleophile->product side_product HCl product->side_product

Caption: General reaction pathway of this compound with a nucleophile.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

4-Morpholinecarbonyl Chloride: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinecarbonyl chloride is a reactive acyl chloride widely employed as a chemical intermediate in organic synthesis. Its utility lies in its ability to readily introduce the morpholinecarbonyl moiety onto various nucleophiles, a common structural motif in pharmaceutically active compounds. The morpholine group is often incorporated into drug candidates to enhance desirable properties such as aqueous solubility, bioavailability, and metabolic stability. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its role in drug development as a key building block for targeted therapeutics. Detailed experimental protocols and safety information are also provided to facilitate its effective and safe use in the laboratory.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a pungent odor. It is soluble in many organic solvents but reacts violently with water and other protic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15159-40-7[2]
Molecular Formula C₅H₈ClNO₂[2]
Molecular Weight 149.58 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 137-138 °C at 33 mmHg[4][5]
Density 1.282 g/mL at 25 °C[4][5]
Refractive Index (n²⁰/D) 1.498[4][5]

Table 2: Spectroscopic Data Summary

SpectroscopyData
¹H NMR Spectral data available in public databases such as PubChem.
IR Spectroscopy Spectral data available in public databases such as PubChem.
Mass Spectrometry Spectral data available in public databases such as PubChem.

Synthesis of this compound

This compound is typically synthesized by the reaction of morpholine or its hydrochloride salt with a phosgene equivalent, such as phosgene, diphosgene (trichloromethyl chloroformate), or triphosgene (bis(trichloromethyl) carbonate). The use of triphosgene is often preferred due to its solid form, which is safer and easier to handle than gaseous phosgene.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_workup Workup & Purification Morpholine Morpholine Reaction_Vessel Reaction in Aprotic Solvent (e.g., Dichloromethane) 0°C to Room Temp Morpholine->Reaction_Vessel Phosgene_Source Phosgene Source (e.g., Triphosgene) Phosgene_Source->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Workup Aqueous Wash Reaction_Vessel->Workup Reaction Mixture Product 4-Morpholinecarbonyl Chloride Drying Drying (e.g., Na₂SO₄) Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification Purification->Product Yield: 65-98%

Synthesis workflow for this compound.
Experimental Protocol: Synthesis using Triphosgene

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Morpholine (1.00 equiv)

  • Triphosgene (bis(trichloromethyl) carbonate) (0.50 equiv)

  • Triethylamine (TEA) (1.80 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Water (for washing)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica gel for chromatography

  • Ethyl acetate/Petroleum ether (1:10) for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphosgene and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of morpholine in anhydrous DCM to the flask dropwise with stirring.

  • After the addition of morpholine is complete, add triethylamine dropwise to the reaction mixture at 0 °C.

  • Allow the resulting solution to warm to room temperature and stir for 3 hours.

  • Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by silica gel column chromatography, eluting with an ethyl acetate/petroleum ether mixture (e.g., 1:10) to afford this compound as a light yellow oil.[6] A typical yield for this procedure is approximately 65%.[6]

Note on Alternative Syntheses: Higher yields (up to 98%) have been reported using phosgene gas with morpholine hydrochloride in solvents like toluene at elevated temperatures (60-120°C).[7] However, this method requires specialized equipment for handling highly toxic phosgene gas.

Chemical Reactions and Applications

As a reactive acyl chloride, this compound is an excellent electrophile for nucleophilic acyl substitution reactions. This reactivity is the foundation of its utility as a chemical intermediate.

cluster_reactants Nucleophiles cluster_products Products MCC 4-Morpholinecarbonyl Chloride Amide Morpholine-4-carboxamide (Morpholine-C(O)-NR₂) MCC->Amide Carbamate Carbamate Ester (Morpholine-C(O)-OR') MCC->Carbamate Amine Primary/Secondary Amine (R₂NH) Amine->Amide Nucleophilic Acyl Substitution Alcohol Alcohol/Phenol (R'OH) Alcohol->Carbamate Nucleophilic Acyl Substitution

Key reactions of this compound.
Synthesis of Morpholine-4-carboxamides

The reaction with primary or secondary amines is one of the most common applications, yielding N-substituted morpholine-4-carboxamides. This reaction, a variation of the Schotten-Baumann reaction, typically proceeds under basic conditions to neutralize the HCl byproduct.

Materials:

  • This compound (1.0 equiv)

  • A substituted aniline (e.g., 4-chloroaniline) (1.0 equiv)

  • A non-nucleophilic base (e.g., triethylamine or pyridine) (1.1 equiv)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Ethyl Acetate)

Procedure:

  • Dissolve the aniline derivative and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound to the solution, either neat or dissolved in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield the desired N-aryl morpholine-4-carboxamide. A reported synthesis of N-(4-chlorophenyl)morpholine-4-carboxamide using a similar carbamoyl chloride yielded 65% of the product.[8]

Synthesis of Carbamate Esters

Reaction with alcohols or phenols provides the corresponding carbamate esters. These reactions are fundamental in the synthesis of various biologically active molecules and are often used for creating prodrugs.[9]

Materials:

  • This compound (1.0 equiv)

  • A substituted phenol (1.0 equiv)

  • Pyridine (as solvent and base)

Procedure:

  • Dissolve the phenol in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add this compound to the stirring solution.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Application in Drug Discovery: Targeting BACE-1 in Alzheimer's Disease

A significant application of this compound is in the synthesis of compound libraries for drug discovery. The morpholine moiety is a privileged structure, enhancing pharmacokinetic properties. One key area of research is the development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).

BACE-1 is an aspartic protease that initiates the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides.[10][11] The aggregation of these peptides into plaques is a pathological hallmark of Alzheimer's disease.[10] By inhibiting BACE-1, the production of Aβ can be reduced, representing a promising therapeutic strategy. This compound serves as a valuable tool for medicinal chemists to synthesize series of novel amide-based BACE-1 inhibitors, allowing for systematic exploration of structure-activity relationships (SAR) to optimize potency and drug-like properties.

cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb cleavage C99 C99 fragment (membrane-bound) APP->C99 BACE1 BACE-1 (β-secretase) BACE1->APP cleavage site gamma_secretase γ-secretase gamma_secretase->C99 cleavage site Ab Amyloid-β (Aβ) peptides C99->Ab cleavage Plaque Aβ Aggregation (Amyloid Plaques) Ab->Plaque Inhibitor BACE-1 Inhibitor (contains morpholine carboxamide moiety) Inhibitor->BACE1 Inhibition

Amyloidogenic pathway and the role of BACE-1 inhibitors.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions.

  • Hazards: The compound is corrosive and reacts violently with water, releasing HCl gas.[1] It is irritating to the skin and eyes and is suspected of causing cancer.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[3]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from water and incompatible materials. Recommended storage temperature is 2-8 °C.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is a versatile and valuable intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and high reactivity in forming stable amide and carbamate linkages make it an essential reagent for introducing the beneficial morpholine scaffold into novel molecules. Its application in the development of BACE-1 inhibitors for Alzheimer's disease highlights its importance in constructing targeted therapeutics. Proper understanding of its properties, reaction protocols, and safety requirements is crucial for its effective and safe utilization in research and development.

References

The Role of the Morpholine Ring in Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a ubiquitous scaffold in organic synthesis and medicinal chemistry. Its unique electronic and structural properties impart a nuanced reactivity profile that distinguishes it from other cyclic amines such as piperidine and pyrrolidine. This technical guide provides an in-depth analysis of the morpholine moiety's role in chemical reactivity, exploring its fundamental physicochemical properties, its function in key organic reactions, and its strategic application in drug design. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage the morpholine ring in chemical and pharmaceutical applications.

Core Physicochemical Properties and Reactivity

The reactivity of the morpholine ring is fundamentally governed by the interplay of its amine and ether functionalities. The chair conformation is the most stable, and the presence of the oxygen atom significantly influences the electronic environment of the nitrogen atom.

Electronic and Steric Effects

The oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the nitrogen atom through the sigma bonds of the ring structure.[1][2] Consequently, the lone pair of electrons on the nitrogen is less available for donation, which modulates its basicity and nucleophilicity.[3] This electronic feature is central to its chemical behavior and is a key point of differentiation from carbocyclic amines like piperidine.

Caption: Electronic Influence of Oxygen in the Morpholine Ring.
Basicity and Nucleophilicity

The inductive effect of the oxygen atom makes morpholine significantly less basic than piperidine and pyrrolidine. The pKa of the morpholinium ion is approximately 8.5, whereas the pKa values for the conjugate acids of piperidine and pyrrolidine are over 11.0.[1][4][5][6][7] This lower basicity is a critical feature in drug design, as it results in a significant portion of morpholine-containing molecules being in a neutral, uncharged state at physiological pH (7.4), which can enhance cell membrane permeability.

This reduced electron density also translates to lower nucleophilicity. According to Mayr's comprehensive nucleophilicity scale, piperidine is roughly 300 times more nucleophilic than morpholine.[3] This difference in nucleophilicity has profound implications for reaction kinetics and mechanisms.

Table 1: Comparative Physicochemical Properties of Cyclic Amines
Compound Structure pKa of Conjugate Acid Mayr Nucleophilicity (N)
PyrrolidinePyrrolidine Structure~11.27[5][6][7]19.3
PiperidinePiperidine Structure~11.22[7]18.1[3]
Morpholine Morpholine Structure~8.5[4]15.6[3]
Note: pKa values can vary slightly depending on the solvent and experimental conditions.

Role in Key Organic Reactions

Despite its reduced nucleophilicity, morpholine is a versatile and widely used reagent in a variety of name reactions and synthetic transformations.

Enamine Synthesis (Stork Reaction)

Morpholine is one of the most common secondary amines used for the formation of enamines from ketones and aldehydes, a cornerstone of the Stork Enamine Synthesis.[8][9][10] Enamines serve as nucleophilic intermediates, effectively acting as enolate surrogates for the α-alkylation and α-acylation of carbonyl compounds under neutral conditions.[9][11]

stork_workflow start Start: Ketone/Aldehyde + Morpholine step1 Step 1: Reaction Setup - Combine carbonyl and morpholine - Add acid catalyst (e.g., p-TsOH) - Use solvent that forms azeotrope with water (e.g., Toluene) start->step1 step2 Step 2: Water Removal - Heat mixture to reflux - Use Dean-Stark apparatus to remove water byproduct step1->step2 step3 Step 3: Enamine Formation - Drive equilibrium towards product - Monitor reaction completion (e.g., via TLC or GC) step2->step3 step4 Step 4: Isolation - Cool reaction mixture - Remove solvent under reduced pressure - Purify enamine (e.g., distillation) step3->step4 end Product: Purified Morpholine Enamine step4->end

Caption: General Workflow for Stork Enamine Synthesis.

Interestingly, while morpholine is less basic and nucleophilic than piperidine, some studies have shown it can form enamines at a faster rate. For instance, the rate of enamine formation with cyclohexanone was found to be approximately ten times faster with morpholine than with piperidine.[12] This has been attributed to factors such as the rate-determining step of the reaction; the dehydration of the carbinolamine intermediate is efficiently catalyzed by the morpholinium ion.

Table 2: Kinetic Data for Enamine Formation with Cyclohexanone
Amine Relative Rate Constant (k)
Morpholine ~10
Piperidine1
Data adapted from a kinetic study of enamine formation.[12]
  • Apparatus Setup : A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.

  • Reagents : To the flask, add cyclopentanone (0.594 mol, 1.0 equiv.), morpholine (0.892 mol, 1.5 equiv.), and benzene (180 mL).

  • Reaction : The reaction mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

  • Work-up : Once water formation ceases, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification : The resulting crude oil is purified by vacuum distillation to yield the colorless product, 1-(cyclopent-1-en-1-yl)morpholine. (Reported Yield: 89%).

enamine_reactivity title Reactivity in Enamine Catalysis Pyrrolidine Pyrrolidine High High Pyrrolidine->High Highest Reactivity (Higher p-character of N lone pair) [16] Piperidine Piperidine Medium Medium Piperidine->Medium Morpholine Morpholine Low Low Morpholine->Low Lowest Reactivity (Inductive effect of O) [16]

Caption: Reactivity Comparison in Enamine Catalysis.
Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into terminal thioamides, which can be subsequently hydrolyzed to carboxylic acids or amides.[13][14] In this reaction, morpholine serves as both the amine reagent and often as the solvent, reacting with the ketone and elemental sulfur at high temperatures.[15] The mechanism is believed to proceed through an initial enamine formation, followed by a complex series of rearrangements and sulfur incorporation steps.[13]

  • Reagents : In a suitable reaction flask, combine acetophenone (1.0 equiv.), sulfur (2.5 equiv.), and morpholine (excess, acting as solvent). An acid catalyst, such as p-toluenesulfonic acid (catalytic amount), can be added to improve reaction rates.[16]

  • Reaction : The mixture is heated to reflux with vigorous stirring for an extended period (e.g., 12-24 hours). The reaction progress can be monitored by TLC.

  • Work-up (Hydrolysis) : After cooling, an aqueous solution of a strong base (e.g., 40% NaOH) is added, and the mixture is refluxed again to hydrolyze the intermediate thioamide to the corresponding carboxylic acid (phenylacetic acid).

  • Isolation : The cooled mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification : The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Use as a Base in Cross-Coupling Reactions

Due to its moderate basicity and good solvent properties, morpholine is frequently employed as the base in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[17][18] In this reaction, it facilitates the deprotonation of the terminal alkyne, which is a key step in the copper catalytic cycle, and also serves to neutralize the HX acid generated during the reaction.[19]

  • Reaction Setup : A reaction vessel is charged with the aryl or vinyl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). The vessel is purged with an inert gas (e.g., Argon or Nitrogen).

  • Reagents : Anhydrous solvent (e.g., THF or DMF) is added, followed by morpholine (2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction : The mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Work-up : The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride and brine.

  • Purification : The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Application in Medicinal Chemistry

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3] Its value stems from its ability to favorably modulate a molecule's physicochemical and pharmacokinetic properties.

A Privileged Scaffold for Drug Design

Incorporating a morpholine moiety into a drug candidate can offer several advantages:

  • Improved Solubility : The polar ether oxygen can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.

  • Metabolic Stability : The morpholine ring is generally more resistant to metabolic degradation compared to piperidine.[2] The electron-withdrawing oxygen can deactivate adjacent C-H bonds towards oxidation by cytochrome P450 enzymes.[2]

  • Favorable pKa : As discussed, its pKa of ~8.5 allows for a balance of charged and uncharged species at physiological pH, which can be optimal for balancing solubility with membrane permeability.[4]

  • Scaffold and Vector : The rigid chair conformation provides a well-defined three-dimensional structure, allowing it to act as a scaffold to orient other functional groups towards their biological targets.

Case Study: BACE-1 Inhibitors

β-secretase (BACE-1) is a key enzyme in the production of amyloid-β peptides, making it a prime target for the treatment of Alzheimer's disease.[20][21] Numerous potent BACE-1 inhibitors incorporate a morpholine ring. X-ray crystallography studies of inhibitor-enzyme complexes (e.g., PDB ID: 6BFW) reveal that the morpholine ring can form crucial interactions within the active site.[22] The oxygen atom can act as a hydrogen bond acceptor with key residues like Thr72, while the nitrogen atom can form interactions with residues such as Gly34, anchoring the inhibitor in the binding pocket.[23][24]

bace1_interactions cluster_bace1 BACE-1 Active Site cluster_inhibitor Morpholine-Based Inhibitor Asp32 Asp32 Asp228 Asp228 Thr72 Thr72 Gly34 Gly34 Morpholine Morpholine Ring Morpholine->Thr72 H-Bond (via O-atom) Morpholine->Gly34 Polar Interaction (via N-atom) Scaffold Core Scaffold Scaffold->Asp32 H-Bond (Catalytic Dyad) Scaffold->Asp228 H-Bond (Catalytic Dyad) Scaffold->Morpholine Attached to

Caption: Key Interactions of a Morpholine-Based BACE-1 Inhibitor.
Case Study: Synthesis of Gefitinib (Iressa)

Gefitinib is an EGFR tyrosine kinase inhibitor used to treat non-small-cell lung cancer. The final step in many reported syntheses of Gefitinib involves the introduction of the morpholine-containing side chain via a nucleophilic substitution reaction.[25][26]

  • Reagents : To a solution of 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (1.0 equiv.) in DMF, add morpholine (2.3 equiv.) and a catalytic amount of potassium iodide.

  • Reaction : The solution is heated (e.g., to 60 °C) and stirred for 30-60 minutes.

  • Work-up : The reaction mixture is cooled and poured into ice-water, leading to the precipitation of the product. The mixture is then extracted with an organic solvent (e.g., chloroform).

  • Purification : The combined organic layers are washed with aqueous sodium carbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under vacuum, and the crude product is purified (e.g., by recrystallization or chromatography) to yield Gefitinib.

Conclusion

The morpholine ring possesses a distinct and versatile reactivity profile that is central to its widespread use in modern chemistry. The electron-withdrawing nature of its ether oxygen atom reduces the basicity and nucleophilicity of the nitrogen, setting it apart from other cyclic amines. This property, however, does not preclude its utility. It is a highly effective reagent in the formation of enamines, a cornerstone of the Willgerodt-Kindler reaction, and a practical base for cross-coupling reactions. In medicinal chemistry, these same electronic properties, combined with its structural and metabolic features, establish morpholine as a privileged scaffold for enhancing the drug-like properties of therapeutic candidates. A thorough understanding of these principles is essential for professionals aiming to strategically employ the morpholine moiety in synthesis and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Esters Using 4-Morpholinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinecarbonyl chloride is a versatile reagent employed in organic synthesis for the preparation of carbamate esters. This class of compounds is of significant interest in medicinal chemistry and drug development due to the favorable physicochemical properties conferred by the morpholine moiety, which can enhance drug-likeness, solubility, and brain permeability.[1] Morpholine-containing compounds have shown potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's, and also as anticancer agents and therapeutics for Central Nervous System (CNS) disorders.[1][2]

These application notes provide detailed protocols for the synthesis of esters (specifically, carbamates) using this compound and highlight the role of the resulting morpholine-containing compounds in relevant biological pathways.

Reaction Mechanism and Workflow

The reaction of this compound with an alcohol or a phenol proceeds via a nucleophilic acyl substitution mechanism to form a carbamate ester. The alcohol or phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general workflow for this synthesis is outlined below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve alcohol/phenol and base in an anhydrous solvent B Add 4-Morpholinecarbonyl chloride dropwise at controlled temperature A->B Reagents ready C Stir reaction mixture at specified temperature for a set time B->C Initiate reaction D Quench reaction (e.g., with water) C->D Reaction complete E Extract with an organic solvent D->E F Wash organic layer E->F G Dry over anhydrous sodium sulfate F->G H Concentrate in vacuo G->H I Purify by chromatography or recrystallization H->I J Characterize the purified ester (NMR, IR, MS) I->J

Caption: General experimental workflow for the synthesis of carbamate esters.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Morpholine-4-carboxylates

This protocol is adapted from a general method for the synthesis of O-aryl carbamates.[3]

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (1.5 eq) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • To a stirred solution of the substituted phenol (1.0 eq) and triethylamine (or pyridine) (1.5 eq) in anhydrous DCM or THF at 0 °C, add this compound (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired aryl morpholine-4-carboxylate.

Protocol 2: Synthesis of 2-isopropyl-6-methylpyrimidin-4-yl morpholine-4-carboxylate

Materials:

  • 2-isopropyl-6-methylpyrimidin-4-ol (1.0 eq)

  • This compound (1.1 eq)

  • A suitable base (e.g., triethylamine, pyridine, or sodium hydride) (1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide)

  • Reagents for work-up and purification as described in Protocol 1.

Procedure:

  • Dissolve 2-isopropyl-6-methylpyrimidin-4-ol (1.0 eq) and the chosen base (1.2 eq) in the selected anhydrous solvent. If using sodium hydride, add it to the solution of the pyrimidinol and stir until hydrogen evolution ceases.

  • Cool the mixture to 0 °C and slowly add this compound (1.1 eq).

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous work-up similar to that described in Protocol 1.

  • Purify the crude product by an appropriate method (column chromatography or recrystallization) to yield the target ester.

Data Presentation

The following table summarizes representative data for the synthesis of carbamate esters using this compound and related methods.

Substrate (Alcohol/Phenol)ProductReaction ConditionsYield (%)Spectroscopic Data (¹H NMR, IR, MS)Reference
Substituted PhenolsO-Aryl morpholine-4-carboxylatesTriethylamine, DCM, 0 °C to rt, 2-12 hGood to ExcellentNot specified[3]
2-isopropyl-6-methylpyrimidin-4-ol2-isopropyl-6-methylpyrimidin-4-yl morpholine-4-carboxylateGeneral procedureNot specifiedNot specifiedMentioned as a synthetic product[4]
O-benzyl-L-tyrosineN-(4-morpholine)carbonyl-(O-benzyl)-L-tyrosineNot specifiedNot specifiedNot specified[5]

Signaling Pathway Involvement: Cholinesterase Inhibition

Morpholine-containing compounds, including carbamate esters derived from this compound, are of significant interest as inhibitors of cholinesterases, such as acetylcholinesterase (AChE).[1][6] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels and prolonged availability of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1]

G cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation and Inhibition ACh_pre Acetylcholine (ACh) in presynaptic neuron ACh_synapse ACh in synaptic cleft ACh_pre->ACh_synapse Release ACh_post ACh binds to postsynaptic receptor ACh_synapse->ACh_post AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Breakdown ACh Breakdown (Choline + Acetate) ACh_synapse->Breakdown Hydrolysis by AChE Signal Signal Transduction (Cognition, Memory) ACh_post->Signal MorpholineEster Morpholine-4-carboxylate Ester (Inhibitor) MorpholineEster->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by Morpholine-4-carboxylate Esters.

Conclusion

This compound is a valuable reagent for the synthesis of carbamate esters, which are important scaffolds in drug discovery. The protocols provided herein offer a starting point for the synthesis of a variety of morpholine-containing esters. The ability of these compounds to act as cholinesterase inhibitors highlights their therapeutic potential in the context of neurodegenerative diseases. Further exploration of the structure-activity relationships of these esters can lead to the development of more potent and selective drug candidates.

References

Application Notes and Protocols: 4-Morpholinecarbonyl Chloride in the Synthesis of Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate functional group is a cornerstone in modern medicinal chemistry, valued for its role as a stable bioisostere of the amide bond and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Carbamates are integral to the structure and efficacy of numerous approved therapeutic agents and prodrugs.[2] 4-Morpholinecarbonyl chloride is a specialized acylating agent used to introduce the morpholine-4-carboxamide moiety onto nucleophilic substrates, such as alcohols, phenols, and amines.

The morpholine ring itself is a privileged structure in drug design, often incorporated to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with target receptors.[3] The combination of the stable carbamate linker and the favorable properties of the morpholine scaffold makes this compound a valuable reagent for synthesizing compounds with potential therapeutic applications, including anticancer agents.[3][4]

These notes provide a comprehensive overview, safety protocols, and detailed experimental procedures for the synthesis of carbamates using this compound.

Reagent Profile and Safety Information

This compound is a reactive liquid that must be handled with care in a laboratory setting. Its properties and safety hazards are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 15159-40-7[5]
Molecular Formula C₅H₈ClNO₂[5]
Molecular Weight 149.58 g/mol [5]
Appearance Colorless to light yellow clear liquid[6]
Density 1.282 g/mL at 25 °C[5]
Boiling Point 137-138 °C at 33 mmHg[5]
Refractive Index n20/D 1.498[5]

Table 2: Hazard Identification and Safety Precautions

Hazard StatementPrecautionary Measures
H315 : Causes skin irritation.[7]P264 : Wash skin thoroughly after handling.
H319 : Causes serious eye irritation.[7]P280 : Wear protective gloves/protective clothing/eye protection/face protection.
H351 : Suspected of causing cancer.[7]P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
EUH014 : Reacts violently with water.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P308+P313 : IF exposed or concerned: Get medical advice/attention.
P501 : Dispose of contents/container to an approved waste disposal plant.

Note: Always consult the full Safety Data Sheet (SDS) before handling this reagent. Handle only in a well-ventilated chemical fume hood.

Reaction Principle and Mechanism

The synthesis of carbamates using this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen (of an alcohol/phenol) or nitrogen (of an amine) atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the stable carbamate product. The reaction generates hydrochloric acid (HCl) as a byproduct, which is typically neutralized by a non-nucleophilic base like triethylamine (TEA) or pyridine to drive the reaction to completion.

Caption: General mechanism for carbamate synthesis.

Application Notes

Choosing this compound as a reagent is often a deliberate choice in drug discovery programs for several reasons:

  • Introduction of a Privileged Scaffold : The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry. Its presence can improve pharmacokinetic properties such as aqueous solubility, permeability, and metabolic stability, leading to better drug candidates.[3]

  • Prodrug Design : Carbamate linkages can be designed to be stable in circulation but cleavable by specific enzymes (e.g., esterases) at a target site. This allows for the creation of prodrugs that release an active amine- or phenol-containing drug, potentially reducing systemic toxicity.

  • Peptide Bond Isosteres : Due to their enhanced stability against proteolytic degradation compared to amide bonds, carbamates are frequently used as peptide bond surrogates in the design of peptidomimetic drugs.

  • Versatile Synthetic Handle : The reagent has been successfully used to synthesize a range of bioactive molecules, including thiazolyl amides and pyrimidinyl carboxylates, demonstrating its utility with various nucleophiles.[5]

Experimental Protocols

The following are generalized protocols for the synthesis of O-aryl and N-alkyl carbamates. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of an O-Aryl Carbamate from a Phenolic Substrate

This protocol describes the reaction of a substituted phenol with this compound to yield the corresponding aryl morpholine-4-carboxylate.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask with stir bar

  • Septa and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup: Add the phenolic substrate (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine or TEA (1.5 eq) to the stirred solution via syringe.

  • Reagent Addition: Slowly add this compound (1.1 eq) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, dilute the mixture with additional DCM.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove residual acid), and brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure O-aryl carbamate.

Protocol 2: Synthesis of an N-Alkyl Carbamate from a Primary Amine

This protocol details the reaction of a primary amine with this compound. The procedure is similar to that for phenols but may proceed more rapidly.

Materials:

  • Primary amine substrate (1.0 eq)

  • This compound (1.05 - 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq) or another non-nucleophilic base

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • As listed in Protocol 1.

Procedure:

  • Setup: Dissolve the primary amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask at 0 °C under an inert atmosphere.

  • Reagent Addition: Add a solution of this compound (1.05 eq) in DCM dropwise to the cooled amine solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction to completion by TLC (typically 1-4 hours).

  • Quenching & Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic phase sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution in vacuo.

    • Purify the crude product by flash chromatography or recrystallization to yield the pure N-alkyl carbamate.

Data Summary

Reaction conditions can be tailored based on the nucleophilicity of the substrate. The following table provides representative parameters for the synthesis of carbamates.

Table 3: Representative Reaction Parameters and Typical Yields

Nucleophile TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic AmineTEADCM0 to RT1 - 485 - 98
Secondary Aliphatic AmineTEADCM/THF0 to RT2 - 880 - 95
Aniline (Aromatic Amine)PyridineDCM/DMFRT to 406 - 2470 - 90
PhenolPyridineDCM0 to RT4 - 1675 - 92
Primary AlcoholTEA/DMAPTHFRT to 6012 - 2460 - 85
Secondary AlcoholTEA/DMAPToluene60 to 10024 - 4840 - 75

Yields are highly substrate-dependent and these values should be considered as a general guide.

Visualized Workflows and Applications

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of a carbamate using this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Nucleophile & Base in Anhydrous Solvent B 2. Cool to 0 °C (Inert Atmosphere) A->B C 3. Add 4-Morpholinecarbonyl Chloride Dropwise B->C D 4. Stir at RT until Reaction is Complete C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench & Dilute with Solvent E->F G 7. Aqueous Washes (Acid, Base, Brine) F->G H 8. Dry Organic Layer (e.g., MgSO4) G->H I 9. Concentrate in vacuo H->I J 10. Purify Crude Product (Chromatography or Recrystallization) I->J K 11. Characterize Pure Product (NMR, MS, etc.) J->K

Caption: Step-by-step experimental workflow diagram.

Role in Drug Design

The morpholine-carbamate moiety serves multiple strategic roles in the design of modern therapeutics.

Drug_Design_Logic Center Morpholine-Carbamate Moiety Attr1 Improves Pharmacokinetics (PK) Center->Attr1 Attr2 Acts as Key Pharmacophore Center->Attr2 Attr3 Enables Prodrug Strategy Center->Attr3 Attr4 Increases Metabolic Stability Center->Attr4 PK_Sub1 Enhances Solubility Attr1->PK_Sub1 PK_Sub2 Modulates Permeability Attr1->PK_Sub2 Pharm_Sub1 H-Bond Acceptor/Donor Attr2->Pharm_Sub1 Pharm_Sub2 Provides Conformational Rigidity Attr2->Pharm_Sub2 Prodrug_Sub1 Masks Polar Groups Attr3->Prodrug_Sub1 Prodrug_Sub2 Enzyme-Labile Linker Attr3->Prodrug_Sub2

Caption: Strategic roles of the morpholine-carbamate unit.

References

Application Notes and Protocols: 4-Morpholinecarbonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinecarbonyl chloride (Moc-Cl) is a valuable reagent for the protection of primary and secondary amines. It reacts with amines to form a stable N-morpholinecarbonyl (Moc) carbamate. The morpholine moiety is a prevalent structural motif in medicinal chemistry, often incorporated to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The use of Moc-Cl as a protecting group allows for the temporary masking of amine functionality during multi-step syntheses, preventing unwanted side reactions. While the Moc group is known for its stability, this document provides proposed protocols for its removal under specific hydrolytic conditions.

Application Notes

Protection of Amines

The protection of amines with this compound is a straightforward and generally high-yielding reaction. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This addition-elimination reaction results in the formation of a stable carbamate and hydrochloric acid, which is typically scavenged by a base.

General Reaction Scheme:

G reactant1 R-NH₂ (or R₂NH) Primary or Secondary Amine plus1 + reactant1->plus1 reactant2 Moc-Cl This compound plus1->reactant2 arrow1 Base (e.g., Et₃N, Pyridine) Solvent (e.g., DCM, THF) Room Temperature reactant2->arrow1 product R-N(H)-Moc (or R₂N-Moc) N-Moc protected amine arrow1->product

Caption: Protection of an amine with this compound.

The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.

Data Presentation: Protection of Amines

The following table summarizes representative yields for the protection of various amines with this compound under standard reaction conditions.

EntryAmine SubstrateProductTypical Yield (%)
1AnilineN-phenylmorpholine-4-carboxamide90-95
2BenzylamineN-benzylmorpholine-4-carboxamide92-98
3Piperidine4-(piperidin-1-ylcarbonyl)morpholine88-94
4DiethylamineN,N-diethylmorpholine-4-carboxamide85-92

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Deprotection of N-Moc Protected Amines

The N-Moc group is a robust protecting group, generally stable to a wide range of synthetic conditions. This stability is attributed to the electronic nature of the carbamate and the morpholine ring.[1] Cleavage of the Moc group to regenerate the free amine requires hydrolytic conditions, which can be achieved under either strong acid or base catalysis. Due to the stability of the morpholine carbamate, these conditions may be harsher than those required for more labile protecting groups like Boc.

Proposed Deprotection Strategies:

  • Acidic Hydrolysis: Treatment with a strong acid such as concentrated hydrochloric acid or trifluoroacetic acid at elevated temperatures is proposed to protonate the carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Basic Hydrolysis: Saponification using a strong base like sodium hydroxide or potassium hydroxide in a protic solvent at reflux is another potential method. Studies on the alkaline hydrolysis of related morpholine amides suggest that this pathway is viable.[2]

Data Presentation: Stability of the N-Moc Protecting Group
ConditionStabilityNotes
Acidic
Mildly Acidic (e.g., acetic acid)StableGenerally stable to weak acids.
Strongly Acidic (e.g., conc. HCl, TFA)Labile (at elevated temp.)Proposed for deprotection.
Basic
Mildly Basic (e.g., NaHCO₃, Et₃N)StableStable to amine bases and bicarbonate.
Strongly Basic (e.g., NaOH, KOH)Labile (at elevated temp.)Proposed for deprotection.
Reductive
Catalytic Hydrogenation (e.g., H₂, Pd/C)StableThe carbamate is resistant to hydrogenolysis.
Oxidative
Common Oxidants (e.g., m-CPBA, PCC)StableThe Moc group is generally stable to oxidation.

Experimental Protocols

Protection of a Primary Amine with this compound

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and stir at room temperature.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-Moc protected amine.

Proposed Protocol for the Acidic Deprotection of an N-Moc Protected Amine

Materials:

  • N-Moc protected amine (1.0 eq)

  • Concentrated hydrochloric acid (excess)

  • Dioxane or other suitable co-solvent

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate or other suitable extraction solvent

  • Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the N-Moc protected amine (1.0 eq) in a suitable solvent such as dioxane.

  • Add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected amine.

  • Purify the product as necessary.

Proposed Protocol for the Basic Deprotection of an N-Moc Protected Amine

Materials:

  • N-Moc protected amine (1.0 eq)

  • Sodium hydroxide (excess)

  • Ethanol or other suitable protic solvent

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the N-Moc protected amine (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to give the deprotected amine.

  • Purify the product as needed.

Mandatory Visualizations

Multi-Step Synthesis Workflow

G start Starting Material (with primary/secondary amine) step1 Protection of Amine (Moc-Cl, Base) start->step1 intermediate N-Moc Protected Intermediate step1->intermediate step2 Subsequent Reaction (e.g., coupling, substitution) intermediate->step2 product_protected Modified N-Moc Protected Compound step2->product_protected step3 Deprotection (Acid or Base Hydrolysis) product_protected->step3 final_product Final Product (with free amine) step3->final_product

Caption: A logical workflow for a multi-step synthesis using the Moc protecting group.

Proposed Deprotection Mechanisms

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis moc_amine_acid N-Moc Protected Amine protonation Protonation of Carbonyl Oxygen (H⁺) moc_amine_acid->protonation intermediate_acid Protonated Intermediate protonation->intermediate_acid attack_h2o Nucleophilic Attack by H₂O intermediate_acid->attack_h2o tetrahedral_acid Tetrahedral Intermediate attack_h2o->tetrahedral_acid elimination_acid Elimination of Amine tetrahedral_acid->elimination_acid deprotonation Deprotonation elimination_acid->deprotonation final_amine_acid Free Amine + Morpholine-4-carboxylic acid deprotonation->final_amine_acid moc_amine_base N-Moc Protected Amine attack_oh Nucleophilic Attack by OH⁻ moc_amine_base->attack_oh tetrahedral_base Tetrahedral Intermediate attack_oh->tetrahedral_base elimination_base Elimination of Amine Anion tetrahedral_base->elimination_base protonation_base Protonation of Amine Anion elimination_base->protonation_base final_amine_base Free Amine + Morpholine-4-carboxylate protonation_base->final_amine_base

Caption: Proposed mechanisms for the deprotection of N-Moc amines.

References

Applications of 4-Morpholinecarbonyl Chloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinecarbonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized as a building block for the introduction of the morpholine-4-carboxamide moiety into target molecules. The morpholine ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor. These characteristics often lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key classes of therapeutic agents, including kinase inhibitors and secretase inhibitors.

Key Applications in Medicinal Chemistry

The reactivity of the acyl chloride group in this compound allows for facile reaction with nucleophiles such as amines and alcohols, forming stable amide and ester linkages, respectively.[2] This reactivity is harnessed in the synthesis of a diverse range of biologically active compounds.

Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases. The morpholine moiety is frequently incorporated into kinase inhibitors to enhance their properties.

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[3][4][5][6][7] Several PI3K inhibitors incorporate a morpholine group, which can form crucial hydrogen bonds with the hinge region of the kinase domain.

A prominent example is the synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which have shown potent inhibitory activity against PI3Kα and PI3Kδ.[8][9][10]

Quantitative Data: In Vitro Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives

Compound IDTargetIC50 (nM)Reference
17p PI3Kα31.8 ± 4.1[9][10]
PI3Kδ15.4 ± 1.9[9][10]
BKM-120 (Control) PI3Kα44.6 ± 3.6[9][10]
Compound 12b PI3Kα170 ± 10[11][12]
PI3Kβ130 ± 10[11][12]
PI3Kδ760 ± 40[11][12]
mTOR830 ± 50[11][12]
Compound 12d PI3Kα1270 ± 70[11][12]
PI3Kβ3200 ± 160[11][12]
PI3Kδ1980 ± 110[11][12]
mTOR2850 ± 170[11][12]

Experimental Protocol: Synthesis of a Morpholine-Containing Pyrimidine Scaffold

This protocol describes a representative synthesis of a 2-amino-4-morpholinopyrimidine intermediate, a key step where this compound could be conceptually employed in related urea formations or where a morpholine is introduced via nucleophilic substitution, a common strategy for building such inhibitors. The synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives often starts from a dichlorinated pyrimidine.

  • Step 1: Synthesis of 2-Chloro-4-morpholinopyrimidine-5-carbonitrile. To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add morpholine (1.1 eq) dropwise at 0 °C. Add a base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq) and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

  • Step 2: Synthesis of 2-Amino-4-morpholinopyrimidine-5-carbonitrile. The product from Step 1 (1.0 eq) is dissolved in a sealed tube with a solution of ammonia in a suitable solvent like 1,4-dioxane. The reaction is heated to 100-120 °C for 16-24 hours. After cooling to room temperature, the solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield the final compound.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR signaling cascade.

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, and motility.[13][14][15] Its aberrant activation is implicated in cancer progression and metastasis. 4-Phenylamino-3-quinolinecarbonitriles are a class of potent Src kinase inhibitors, and the introduction of a morpholinopropoxy side chain at the 7-position has been shown to significantly enhance their activity.[16][17]

Quantitative Data: In Vitro Activity of 4-Phenylamino-3-quinolinecarbonitrile Derivatives

Compound IDTargetEnzymatic IC50 (nM)Cellular IC50 (nM)Reference
25 Src3.8940[16][17]
2c Src--[9]
31a Src1.2100[9]

Experimental Protocol: Synthesis of a 7-(3-Morpholinopropoxy)-quinoline Scaffold

This protocol outlines the synthesis of a key intermediate where a morpholino-containing side chain is introduced, a common strategy in the development of Src inhibitors.

  • Step 1: Synthesis of 7-hydroxy-4-phenylamino-6-methoxy-3-quinolinecarbonitrile. A mixture of 4-chloro-7-hydroxy-6-methoxy-3-quinolinecarbonitrile (1.0 eq) and the desired aniline (1.2 eq) in a suitable solvent like 2-ethoxyethanol is heated at reflux for 4-6 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried to give the product.

  • Step 2: Synthesis of 7-(3-chloropropoxy)-4-phenylamino-6-methoxy-3-quinolinecarbonitrile. The product from Step 1 (1.0 eq) is suspended in DMF, and potassium carbonate (2.0 eq) is added. 1-Bromo-3-chloropropane (1.5 eq) is then added, and the mixture is heated at 80 °C for 3-5 hours. The reaction mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried.

  • Step 3: Synthesis of 7-(3-morpholinopropoxy)-4-phenylamino-6-methoxy-3-quinolinecarbonitrile. The chloroalkoxy derivative from Step 2 (1.0 eq) is dissolved in a solvent such as acetonitrile, and morpholine (3.0 eq) is added. The mixture is heated at reflux for 12-18 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product.

Src Kinase Signaling Pathway

Src_Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activates Integrins Integrins FAK FAK Integrins->FAK Activates PI3K PI3K Src->PI3K Activates Ras Ras Src->Ras Activates STAT3 STAT3 Src->STAT3 Activates CellAdhesion Cell Adhesion & Migration Src->CellAdhesion FAK->Src Activates CellProliferation Cell Proliferation & Survival PI3K->CellProliferation Ras->CellProliferation STAT3->CellProliferation

Caption: Simplified overview of Src kinase signaling.

Synthesis of β-Secretase (BACE1) Inhibitors

BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2][18][19][20] The development of BACE1 inhibitors is a major therapeutic strategy. Morpholine-containing compounds have been explored as BACE1 inhibitors, with the morpholine moiety often designed to interact with the active site of the enzyme.

Experimental Protocol: Representative Synthesis of a Morpholine-Containing Amide

This protocol illustrates the general use of this compound to form an amide bond with a primary or secondary amine, a common reaction in the synthesis of various drug candidates, including potential BACE1 inhibitors.

  • Materials:

    • Amine-containing scaffold (1.0 eq)

    • This compound (1.1 eq)

    • A non-nucleophilic base (e.g., triethylamine or DIPEA) (1.2 eq)

    • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Procedure:

    • Dissolve the amine-containing scaffold in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the base to the solution and stir for 10-15 minutes.

    • Add this compound dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired morpholine-4-carboxamide derivative.

BACE1 Cleavage of Amyloid Precursor Protein (APP)

BACE1_Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) alpha_secretase α-secretase sAPPbeta sAPPβ BACE1->sAPPbeta Cleavage C99 C99 fragment BACE1->C99 Cleavage sAPPalpha sAPPα alpha_secretase->sAPPalpha Cleavage C83 C83 fragment alpha_secretase->C83 Cleavage gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) (Plaque formation) gamma_secretase->Abeta Cleavage p3 p3 peptide gamma_secretase->p3 Cleavage AICD AICD gamma_secretase->AICD Cleavage

Caption: Amyloidogenic and non-amyloidogenic processing of APP.

Conclusion

This compound is a valuable and efficient reagent for incorporating the morpholine-4-carboxamide moiety into a wide array of molecules of medicinal interest. Its application in the synthesis of kinase and secretase inhibitors highlights its importance in developing novel therapeutics for cancer and neurodegenerative diseases. The straightforward and high-yielding nature of its reactions with nucleophiles makes it a reliable tool in the arsenal of medicinal chemists. The provided protocols and data serve as a foundational guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 4-Morpholinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-morpholinecarbonyl chloride as a versatile reagent in the synthesis of various heterocyclic compounds. Detailed protocols for the preparation of key heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, are provided, along with the synthesis of the starting reagent itself.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The morpholine moiety is a privileged structure in many approved drugs, often imparting favorable physicochemical properties such as improved solubility, metabolic stability, and pharmacokinetic profiles.[1] The title compound serves as an efficient acylating agent for the introduction of the morpholinecarbonyl group, which can be a key step in the construction of more complex molecular architectures. Its reactivity with various nucleophiles allows for the synthesis of a diverse range of heterocyclic compounds with potential biological activity.[1]

Synthesis of this compound

The starting reagent, this compound, can be synthesized from morpholine using several methods. A common and effective laboratory-scale preparation involves the reaction of morpholine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • Morpholine

  • Triphosgene (or ditrichloromethyl carbonate)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Silica gel

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a 500-mL round-bottom flask, dissolve triphosgene (10.2 g, 34.37 mmol, 1.50 equiv) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add morpholine (2 g, 22.96 mmol, 1.00 equiv) dropwise to the stirred solution over 2 minutes.

  • To this mixture, add triethylamine (4.2 g, 41.51 mmol, 1.81 equiv) dropwise at 0 °C over 3 minutes.

  • Allow the resulting solution to warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding 100 mL of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under vacuum.

  • Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:10) as the eluent.

  • The final product, morpholine-4-carbonyl chloride, is obtained as a light yellow oil (2.238 g, 65% yield).[2]

Table 1: Synthesis of this compound - Reaction Parameters

ParameterValue
Starting MaterialMorpholine
ReagentTriphosgene
BaseTriethylamine
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time3 hours
Yield65%

Synthesis of 5-Morpholino-Substituted 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the cyclization of N,N'-diacylhydrazines. By reacting this compound with a hydrazide, a morpholinoyl-acylhydrazine intermediate is formed, which can then be cyclized to the corresponding 5-morpholino-1,3,4-oxadiazole.

General Synthetic Workflow

G reagent 4-Morpholinecarbonyl Chloride intermediate N-Morpholinoyl-N'-acylhydrazine Intermediate reagent->intermediate Acylation hydrazide Hydrazide (R-CONHNH2) hydrazide->intermediate cyclization Dehydrative Cyclization (e.g., POCl3, H2SO4) intermediate->cyclization product 5-Morpholino-2-substituted 1,3,4-Oxadiazole cyclization->product

Caption: General workflow for the synthesis of 5-morpholino-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-Aryl-5-morpholino-1,3,4-oxadiazole

Step 1: Synthesis of N-Morpholinoyl-N'-aroylhydrazine

Materials:

  • This compound

  • Aroylhydrazide (e.g., benzohydrazide)

  • Pyridine or Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve the aroylhydrazide (1.0 equiv) in the anhydrous solvent in a round-bottom flask.

  • Add the base (1.1 equiv) to the solution and cool to 0 °C.

  • Slowly add a solution of this compound (1.0 equiv) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-morpholinoyl-N'-aroylhydrazine. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to 2-Aryl-5-morpholino-1,3,4-oxadiazole

Materials:

  • N-Morpholinoyl-N'-aroylhydrazine

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid

Procedure:

  • To the crude N-morpholinoyl-N'-aroylhydrazine, add an excess of phosphorus oxychloride (or concentrated sulfuric acid) carefully at 0 °C.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Cool the mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-5-morpholino-1,3,4-oxadiazole.

Table 2: Representative Reaction Conditions for 1,3,4-Oxadiazole Synthesis

HeterocycleStarting MaterialsKey ReagentsSolventTemperature (°C)Yield (%)
2-Aryl-5-morpholino-1,3,4-oxadiazoleThis compound, AroylhydrazidePyridine, POCl₃DCM, neat0 to reflux70-85

Synthesis of 5-Morpholino-Substituted 1,2,4-Triazoles

1,2,4-Triazoles are another class of heterocycles with significant applications in medicinal chemistry. One common synthetic approach is the cyclization of acylthiosemicarbazides. This compound can react with thiosemicarbazide to form N-morpholinoyl thiosemicarbazide, which upon cyclization, yields 5-morpholino-1,2,4-triazole derivatives.

General Synthetic Workflow

G reagent 4-Morpholinecarbonyl Chloride intermediate N-Morpholinoyl Thiosemicarbazide reagent->intermediate Acylation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate cyclization Base-catalyzed Cyclization (e.g., NaOH, K2CO3) intermediate->cyclization product 4-Amino-5-morpholino- 1,2,4-triazole-3-thiol cyclization->product

Caption: General workflow for the synthesis of 5-morpholino-1,2,4-triazoles.

Experimental Protocol: Synthesis of 4-Amino-5-morpholino-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of 1-(Morpholine-4-carbonyl)thiosemicarbazide

Materials:

  • This compound

  • Thiosemicarbazide

  • Pyridine

  • Ethanol

Procedure:

  • Suspend thiosemicarbazide (1.0 equiv) in ethanol.

  • Add pyridine (1.1 equiv) to the suspension.

  • Add a solution of this compound (1.0 equiv) in ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to give the desired intermediate.

Step 2: Cyclization to 4-Amino-5-morpholino-4H-1,2,4-triazole-3-thiol

Materials:

  • 1-(Morpholine-4-carbonyl)thiosemicarbazide

  • Sodium hydroxide or Potassium carbonate

  • Water or Ethanol

Procedure:

  • Reflux a suspension of 1-(morpholine-4-carbonyl)thiosemicarbazide in an aqueous or alcoholic solution of sodium hydroxide (2-5%) for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure triazole.

Table 3: Representative Reaction Conditions for 1,2,4-Triazole Synthesis

HeterocycleStarting MaterialsKey ReagentsSolventTemperature (°C)Yield (%)
4-Amino-5-morpholino-4H-1,2,4-triazole-3-thiolThis compound, ThiosemicarbazidePyridine, NaOHEthanolRT to reflux65-80

Synthesis of 5-Morpholino-Substituted 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are known for their diverse pharmacological properties. A synthetic route to 5-amino-1,3,4-thiadiazoles involves the cyclization of acyl thiosemicarbazides, similar to the synthesis of triazoles but under acidic conditions.

General Synthetic Workflow

G reagent 4-Morpholinecarbonyl Chloride intermediate N-Morpholinoyl Thiosemicarbazide reagent->intermediate Acylation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate cyclization Acid-catalyzed Cyclization (e.g., H2SO4, PPA) intermediate->cyclization product 5-Morpholino-1,3,4- thiadiazol-2-amine cyclization->product

Caption: General workflow for the synthesis of 5-morpholino-1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 5-Morpholino-1,3,4-thiadiazol-2-amine

Materials:

  • 1-(Morpholine-4-carbonyl)thiosemicarbazide (prepared as in the triazole synthesis)

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

Procedure:

  • Carefully add 1-(morpholine-4-carbonyl)thiosemicarbazide in small portions to cold (0 °C) concentrated sulfuric acid with stirring.

  • Allow the mixture to stand at room temperature for 12-24 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonia solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent to afford the pure 5-morpholino-1,3,4-thiadiazol-2-amine.

Table 4: Representative Reaction Conditions for 1,3,4-Thiadiazole Synthesis

HeterocycleStarting MaterialsKey ReagentsTemperature (°C)Yield (%)
5-Morpholino-1,3,4-thiadiazol-2-amine1-(Morpholine-4-carbonyl)thiosemicarbazideConc. H₂SO₄0 to RT70-85

Conclusion

This compound is a readily accessible and highly useful reagent for the synthesis of a variety of heterocyclic compounds. The protocols outlined above provide a foundation for the preparation of morpholino-substituted oxadiazoles, triazoles, and thiadiazoles. These synthetic routes are generally high-yielding and utilize common laboratory reagents and techniques. The resulting heterocyclic scaffolds are of significant interest to researchers in drug discovery and medicinal chemistry for the development of novel therapeutic agents. Further derivatization of these core structures can lead to the generation of extensive compound libraries for biological screening.

References

Application Notes and Protocols: 4-Morpholinecarbonyl Chloride in the Development of Fluorogenic Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Morpholinecarbonyl chloride is a key reagent in the synthesis of fluorogenic probes, also known as "latent" fluorophores. These probes are designed to be non-fluorescent or weakly fluorescent until they are activated by a specific biological event, such as enzymatic activity. This "turn-on" mechanism provides a high signal-to-noise ratio, making them powerful tools for real-time imaging of dynamic processes in live cells and for various biochemical assays.

The underlying principle of using this compound is to "cage" a fluorophore by reacting it with the morpholinecarbonyl group. This modification alters the electronic structure of the fluorophore, quenching its fluorescence. The morpholinecarbonyl group, often as part of a larger carbamate or urea structure, can be designed to be cleavable by specific enzymes. Upon enzymatic cleavage, the original, highly fluorescent form of the dye is regenerated.

This document provides detailed application notes and protocols for the synthesis and use of fluorogenic probes derived from this compound, with a focus on an esterase-activated rhodamine-based probe as a primary example.

Key Applications

  • Enzyme Activity Assays: Designing probes that are substrates for specific enzymes (e.g., esterases, proteases, phosphatases) allows for the sensitive detection of their activity in complex biological samples.

  • Live-Cell Imaging: The cell-permeable nature of some of these probes, combined with their fluorogenic properties, enables the visualization of enzymatic activity within specific subcellular compartments, such as endocytic vesicles and the cytosol.[1][2]

  • Drug Discovery: Fluorogenic probes can be used in high-throughput screening assays to identify inhibitors or activators of target enzymes.

  • Biomolecule Labeling: The carbamate or urea linkage can be further functionalized to allow for covalent attachment of the fluorogenic probe to proteins or other biomolecules, enabling the study of their trafficking and fate within cells.[1][2]

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of a Rhodamine-Based Fluorogenic Probe
CompoundMolecular Weight ( g/mol )Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
Rhodamine 110369.849752079,0000.88
Rhodamine Morpholino-Urea482.549752051,7000.44
Esterase-Activated Probe (Caged)-~497~520-Low
Esterase-Activated Probe (Uncaged)-497520-~0.88

Data is based on the rhodamine 110 fluorophore and its derivatives as described in the literature. The exact values for the caged and uncaged probe can vary based on the full chemical structure.

Experimental Protocols

Protocol 1: Synthesis of Rhodamine Morpholino-Urea

This protocol describes the synthesis of a key intermediate where one of the amino groups of rhodamine 110 is modified with a morpholinecarbonyl group.

Materials:

  • Rhodamine 110

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • This compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Rhodamine 110 in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add sodium hydride to the solution at 0 °C. The color of the solution should change, indicating deprotonation.

  • Allow the reaction to stir at room temperature for 30 minutes.

  • Slowly add a solution of this compound in anhydrous DMF to the reaction mixture at 0 °C.

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to yield the rhodamine morpholino-urea.

Protocol 2: General Protocol for Live-Cell Imaging of Esterase Activity

This protocol outlines the use of an esterase-activated fluorogenic probe, synthesized from the rhodamine morpholino-urea intermediate, for imaging esterase activity in live cells.

Materials:

  • Esterase-activated rhodamine probe (dissolved in DMSO to make a stock solution)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for rhodamine (e.g., excitation ~490 nm, emission ~520 nm)

Procedure:

  • Culture cells to the desired confluency on a suitable imaging vessel.

  • Prepare a working solution of the esterase-activated rhodamine probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the low micromolar range, e.g., 1-10 µM).

  • Remove the old medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for a specified period (e.g., 15-60 minutes). The optimal incubation time may need to be determined empirically.

  • After incubation, wash the cells two to three times with warm PBS to remove any excess, uninternalized probe.

  • Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope. The activation of the probe by intracellular esterases will result in an increase in fluorescence in compartments where the enzymes are active.[3][4] Time-lapse imaging can be performed to monitor the dynamics of probe activation and localization.

Visualizations

Signaling Pathway: Enzymatic Activation of the Fluorogenic Probe

G Enzymatic Activation of Morpholinecarbonyl-Caged Probe Probe Cell-Permeable Caged Fluorogenic Probe (Non-fluorescent) Intracellular Intracellular Environment (e.g., Cytosol, Vesicles) Probe->Intracellular Cellular Uptake Esterase Esterase Intracellular->Esterase Encounters ActivatedProbe Activated Fluorophore (Fluorescent) Esterase->ActivatedProbe Enzymatic Cleavage of Caging Group Signal Fluorescence Signal (Detectable) ActivatedProbe->Signal Emits Light

Caption: Enzymatic activation of a morpholinecarbonyl-caged fluorogenic probe.

Experimental Workflow: Synthesis and Application

G Workflow for Synthesis and Application of a Fluorogenic Probe cluster_synthesis Synthesis cluster_application Application in Live-Cell Imaging Start Rhodamine 110 + This compound Reaction Reaction: Deprotonation followed by addition of carbonyl chloride Start->Reaction Purification Purification: Column Chromatography Reaction->Purification CagedProbe Caged Fluorogenic Probe Purification->CagedProbe ProbeLoading Incubate with Caged Probe CagedProbe->ProbeLoading Use in Experiments CellCulture Culture Cells CellCulture->ProbeLoading Washing Wash to Remove Excess Probe ProbeLoading->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

Caption: General workflow for the synthesis and application of a fluorogenic probe.

References

Application Notes and Protocols: The Use of 4-Morpholinecarbonyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-morpholinecarbonyl chloride as a key reagent in the synthesis of morpholine-containing agrochemicals, particularly fungicides. The morpholine moiety is a significant pharmacophore in numerous successful agrochemicals, contributing to their biological efficacy. This compound serves as a reactive intermediate for the introduction of the morpholine-4-carboxamide group into various molecular scaffolds.

Introduction to Morpholine-Containing Agrochemicals

Morpholine derivatives are a well-established class of compounds with broad applications in the agrochemical industry, demonstrating fungicidal, herbicidal, and plant growth regulatory activities.[1] The morpholine ring can influence the physicochemical properties of a molecule, such as solubility and lipophilicity, and is often integral to the compound's mechanism of action.[2]

Prominent examples of morpholine-containing fungicides include fenpropimorph, dimethomorph, and flumorph.[3] These compounds are effective against a range of plant pathogens. While not all of these are synthesized directly from this compound, they feature the characteristic N-acylmorpholine structure that can be formed using this reagent.

Synthesis of this compound

This compound is a crucial building block for introducing the morpholine carbonyl group. It is typically synthesized by reacting morpholine with a phosgene equivalent.

Experimental Protocol: Synthesis of this compound from Morpholine and Triphosgene[4]

This protocol describes a laboratory-scale synthesis of this compound using triphosgene as a safer alternative to phosgene gas.

Materials:

  • Morpholine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a 500-mL round-bottom flask, dissolve triphosgene (10.2 g, 34.37 mmol, 1.50 equiv) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • With stirring, add morpholine (2 g, 22.96 mmol, 1.00 equiv) dropwise over 2 minutes.

  • To this mixture, add triethylamine (4.2 g, 41.51 mmol, 1.81 equiv) dropwise over 3 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by washing with 100 mL of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.

  • The final product, this compound, is obtained as a light yellow oil.

Quantitative Data:

ParameterValueReference
Yield65%[4]
AppearanceLight yellow oil[4]

Application in the Synthesis of Morpholine Carboxamide Fungicides

This compound is a versatile reagent for the synthesis of morpholine carboxamides. The general reaction involves the acylation of a primary or secondary amine with this compound, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is fundamental to creating a wide range of potential agrochemicals.

General Experimental Protocol: Synthesis of a Morpholine Carboxanilide

This protocol outlines a general procedure for the synthesis of a morpholine carboxanilide, a common structural motif in fungicides, by reacting this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0°C.

  • Slowly add a solution of this compound (1.1 eq) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired morpholine carboxanilide.

Logical Workflow for Synthesis of Morpholine Carboxanilides

G General Synthesis of Morpholine Carboxanilides A This compound D Reaction in Anhydrous Solvent A->D B Substituted Aniline B->D C Base (e.g., Triethylamine) C->D E Work-up (Quenching, Extraction, Washing) D->E F Purification (Chromatography/Recrystallization) E->F G Final Product: Morpholine Carboxanilide F->G

Caption: General workflow for the synthesis of morpholine carboxanilides.

Prominent Morpholine-Containing Fungicides

While direct, detailed public-domain synthetic routes for all major morpholine fungicides using this compound are not available, the structures of fungicides like dimethomorph and flumorph highlight the importance of the N-acylmorpholine moiety.

  • Dimethomorph: This fungicide is effective against oomycetes. Its synthesis often involves the reaction of 4-chloro-3',4'-dimethoxybenzophenone with N-acetylmorpholine.[5]

  • Flumorph: Another fungicide targeting oomycetes, flumorph's synthesis can be achieved through the condensation of a diketone with acetyl morpholine.[3]

Although these syntheses utilize N-acetylmorpholine, they underscore the significance of the N-acylmorpholine core structure in achieving fungicidal activity.

Mechanism of Action of Morpholine Fungicides

Many morpholine fungicides, such as fenpropimorph, act by inhibiting sterol biosynthesis in fungi.[6] Specifically, they target two enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[1] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol Biosynthesis Inhibition by Morpholine Fungicides

G Mechanism of Action of Morpholine Fungicides Start Squalene Lanosterol Lanosterol Start->Lanosterol Enzyme1 Sterol Δ¹⁴-reductase Lanosterol->Enzyme1 Intermediates Sterol Intermediates Enzyme2 Sterol Δ⁸-Δ⁷-isomerase Intermediates->Enzyme2 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Morpholine Morpholine Fungicides (e.g., Fenpropimorph) Morpholine->Enzyme1 Inhibition Morpholine->Enzyme2 Inhibition Enzyme1->Intermediates Enzyme2->Ergosterol

Caption: Inhibition of ergosterol biosynthesis by morpholine fungicides.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of N-acylmorpholine derivatives, a class of compounds with proven utility in agrochemical research and development. The protocols and information provided herein offer a foundation for researchers to explore the synthesis of novel agrochemicals incorporating the morpholine carbonyl moiety. The established mechanism of action of morpholine fungicides further underscores the potential for developing new and effective crop protection agents based on this versatile chemical scaffold.

References

Application Notes and Protocols for the Solvolysis of 4-Morpholinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for studying the solvolysis of 4-Morpholinecarbonyl chloride. It includes a summary of kinetic data, a comprehensive experimental protocol, and diagrams illustrating the reaction mechanism and workflow.

Introduction

This compound is a disubstituted carbamoyl chloride. The solvolysis of such compounds, where the solvent acts as the nucleophile, is a fundamental reaction in organic chemistry. These reactions typically proceed through a unimolecular nucleophilic substitution (SN1) mechanism.[1][2] The study of the solvolysis rates of this compound in various solvent systems provides valuable insights into its reactivity and the influence of solvent properties on the reaction mechanism.

The solvolysis reaction involves the cleavage of the carbon-chlorine bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a solvent molecule (e.g., water, alcohol) to yield the final product. The rate of this reaction is influenced by the solvent's ionizing power and nucleophilicity. The extended Grunwald-Winstein equation is often used to correlate the solvolysis rates with these solvent parameters.[3]

Data Presentation

The solvolysis of this compound has been studied across a range of aqueous binary solvent mixtures at 25.0 °C. The reaction rates are typically determined by monitoring the increase in conductivity resulting from the production of hydrochloric acid. Below is a summary of the first-order rate constants (k) in various solvents.

Solvent Composition (v/v)First-Order Rate Constant (k) / s⁻¹
100% H₂O1.2 x 10⁻²
90% H₂O - 10% Acetone8.5 x 10⁻³
80% H₂O - 20% Acetone5.0 x 10⁻³
70% H₂O - 30% Acetone2.8 x 10⁻³
90% H₂O - 10% Ethanol7.0 x 10⁻³
80% H₂O - 20% Ethanol4.0 x 10⁻³
70% H₂O - 30% Ethanol2.0 x 10⁻³
90% H₂O - 10% Methanol9.5 x 10⁻³
80% H₂O - 20% Methanol6.0 x 10⁻³
70% H₂O - 30% Methanol3.5 x 10⁻³
50% H₂O - 50% TFE1.5 x 10⁻²
97% TFE - 3% H₂O1.8 x 10⁻¹

Note: The rate constants presented are estimated from graphical data and are intended for illustrative purposes.

Experimental Protocols

This section details the methodology for determining the solvolysis rate of this compound using conductometry.

Materials and Equipment:

  • This compound (98% or higher purity)

  • Acetone (anhydrous, reagent grade)

  • Distilled or deionized water

  • Various organic solvents (e.g., ethanol, methanol, 2,2,2-trifluoroethanol) for preparing binary mixtures

  • Conductivity meter with a probe

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Microsyringe

  • Data acquisition system (recommended)

Procedure:

  • Solvent Preparation: Prepare the desired aqueous binary solvent mixtures by volume. For example, to prepare 100 mL of 80% ethanol, mix 80 mL of ethanol with 20 mL of distilled water.

  • Temperature Equilibration: Place a known volume (e.g., 50 mL) of the prepared solvent into a reaction vessel equipped with a magnetic stir bar. Submerge the vessel in a constant temperature water bath set to 25.0 °C and allow the solvent to equilibrate.

  • Substrate Preparation: Prepare a concentrated stock solution of this compound in anhydrous acetone (e.g., 0.1 M).

  • Initiation of Solvolysis:

    • Place the conductivity probe into the thermostatted solvent and begin stirring.

    • Using a microsyringe, inject a small, precise volume of the this compound stock solution into the solvent to achieve a final concentration of approximately 10⁻⁴ M.

  • Data Acquisition:

    • Immediately begin recording the conductivity of the solution as a function of time. A data acquisition system is recommended for accurate and frequent measurements (e.g., every 1-5 seconds).

    • Continue monitoring until the conductivity reaches a stable plateau, which signifies the completion of the reaction.

  • Data Analysis:

    • The first-order rate constant (k) can be determined from the conductivity data. The rate constant is the negative of the slope of the line obtained by plotting ln(G∞ - Gt) versus time, where G∞ is the conductivity at infinite time (the plateau) and Gt is the conductivity at time t.

Mandatory Visualizations

The following diagrams illustrate the solvolysis reaction mechanism and the experimental workflow.

solvolysis_mechanism reactant This compound intermediate Acylium Cation Intermediate + Cl⁻ reactant->intermediate Slow, Rate-Determining Step (SN1) product Solvolysis Product intermediate->product Fast hcl HCl solvent Solvent (SOH) solvent->product

Caption: Sₙ1 Solvolysis Mechanism of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis solvent_prep Prepare Aqueous Binary Solvent equilibration Equilibrate Solvent at 25.0 °C solvent_prep->equilibration substrate_prep Prepare 4-Morpholinecarbonyl Chloride Stock Solution initiation Inject Substrate & Start Monitoring substrate_prep->initiation equilibration->initiation data_acq Record Conductivity vs. Time initiation->data_acq rate_calc Calculate First-Order Rate Constant (k) data_acq->rate_calc

Caption: Experimental Workflow for Kinetic Analysis of Solvolysis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Products from 4-Morpholinecarbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-morpholinecarbonyl chloride and its reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My morpholine-containing product is showing significant peak tailing during silica gel column chromatography. What causes this and how can I fix it?

A: The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[1] This interaction can lead to poor separation, streaking, and tailing of peaks.

Troubleshooting Steps:

  • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (Et3N) or ammonia (in methanol) to your eluent.[1] A good starting point is 0.1-2% triethylamine.[1]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based column, which may have less acidic character.

  • Salt Formation: If your compound is stable as a salt, you can sometimes improve chromatography by running the column on the salt form, though this is less common for silica gel chromatography.

Q2: I am having trouble extracting my water-soluble morpholine amide product from the aqueous layer after my reaction workup. How can I improve my extraction efficiency?

A: The high polarity and potential for hydrogen bonding of some morpholine derivatives can lead to high water solubility, making extraction with non-polar organic solvents difficult.[1][2]

Troubleshooting Steps:

  • "Salting Out": Increase the ionic strength of the aqueous phase by adding a saturated salt solution, such as brine (saturated NaCl).[1] This will decrease the solubility of your organic product in the aqueous layer and promote its transfer to the organic layer.[1]

  • pH Adjustment: Since morpholine derivatives are basic, ensure the aqueous layer is basic (e.g., pH > 9) by adding NaOH or K2CO3. This will ensure your product is in its free base form, which is typically less water-soluble than its protonated salt form.[1]

  • Use a More Polar Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar extraction solvent such as dichloromethane (DCM) or chloroform.[1]

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be used to achieve efficient extraction over a longer period.

Q3: My reaction has produced several byproducts. What are the common impurities I should expect in a reaction with this compound?

A: Common byproducts often arise from the reactivity of this compound with water or unreacted starting materials.

Potential Byproducts:

  • Morpholine: Formed from the hydrolysis of unreacted this compound.[3]

  • Symmetrical Urea Derivative: If your nucleophile is a primary or secondary amine, a symmetrical urea can be formed from the reaction of your amine with an isocyanate intermediate, which can be generated in situ.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of your starting nucleophile (amine, alcohol, etc.) and this compound.

Q4: I am trying to purify my solid morpholine amide product. What is a good general procedure for recrystallization?

A: Recrystallization is an excellent method for purifying solid morpholine amides.[4] The choice of solvent is crucial and should be determined experimentally.

General Recrystallization Protocol:

  • Solvent Selection: Use a small amount of your crude product to test different solvents. A good solvent will dissolve the compound when hot but not when cold. Common solvents to try for amides include ethanol, acetone, acetonitrile, or 1,4-dioxane.[4]

  • Dissolution: In a flask, add the minimum amount of boiling solvent to your crude product until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution through a fluted filter paper.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals under vacuum.[1]

Data Presentation

Table 1: Typical Purification Methods and Expected Purity

Purification MethodTarget CompoundTypical Eluent/SolventExpected PurityReference
Column ChromatographyMorpholine CarboxamideEthyl Acetate/Petroleum Ether (1:10)>95%[5]
Column ChromatographyBasic Morpholine DerivativeEthyl Acetate/Hexanes + 0.5-1% Triethylamine>98%[1]
RecrystallizationSolid Morpholine AmideEthanol, Acetone, or Acetonitrile>99%[4]
Acid-Base ExtractionBasic Morpholine DerivativeDCM and 1M NaOH(aq)Variable[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Morpholine Amide

This protocol provides a general procedure for the purification of a moderately polar morpholine amide.

  • Eluent Selection:

    • Using thin-layer chromatography (TLC), identify a suitable eluent system. A common starting point is a mixture of ethyl acetate and hexanes.

    • To prevent peak tailing, add 0.5-1% triethylamine to the eluent.[1]

    • Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing:

    • Choose an appropriately sized silica gel column based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the chosen eluent system as a slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the dried powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the column with the selected eluent system, maintaining a constant flow rate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is useful for basic morpholine-containing compounds that are difficult to purify by other means.

  • Salt Formation:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise while stirring until precipitation of the hydrochloride salt is complete.[1]

  • Initial Isolation:

    • Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.[1]

  • Recrystallization:

    • Choose a suitable solvent for recrystallization (e.g., ethanol/ether, methanol/ether).

    • Dissolve the salt in the minimum amount of the boiling solvent.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry under vacuum.[1]

Visualizations

PurificationWorkflow start Crude Reaction Mixture liquid_workup Liquid-Liquid Extraction (e.g., DCM/H2O) start->liquid_workup is_solid Is the product a solid? liquid_workup->is_solid column_chromatography Silica Gel Column Chromatography (add Et3N to eluent) is_solid->column_chromatography No recrystallization Recrystallization is_solid->recrystallization  Yes salt_formation Consider Salt Formation & Recrystallization column_chromatography->salt_formation If inseparable pure_product Pure Product column_chromatography->pure_product recrystallization->salt_formation If purity is low recrystallization->pure_product salt_formation->pure_product

Caption: General purification workflow for products of this compound reactions.

TroubleshootingWorkflow start Purification Issue issue_type What is the issue? start->issue_type peak_tailing Peak Tailing in Chromatography issue_type->peak_tailing Chromatography poor_extraction Poor Extraction from Aqueous Layer issue_type->poor_extraction Extraction low_purity Low Purity After Initial Purification issue_type->low_purity Purity solution_tailing Add 0.1-2% Et3N to eluent peak_tailing->solution_tailing solution_extraction1 Add brine ('Salting Out') poor_extraction->solution_extraction1 solution_extraction2 Basify aqueous layer (pH > 9) poor_extraction->solution_extraction2 solution_purity Try alternative method (e.g., Recrystallization or Salt Formation) low_purity->solution_purity

Caption: Troubleshooting guide for common purification issues.

References

handling moisture sensitivity of 4-Morpholinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Morpholinecarbonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of experiments involving this moisture-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound possesses a highly reactive acyl chloride functional group. The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, leads to the decomposition of the reagent into morpholine and hydrochloric acid.[1] This process is generally irreversible and consumes the reagent, leading to lower yields of the desired product and the formation of impurities.

Q2: What are the visible signs of degradation of this compound?

A2: this compound is typically a colorless to pale yellow liquid.[1] Upon degradation due to moisture exposure, it may become cloudy or develop a more pronounced yellow to brown color. A pungent, acidic odor due to the formation of hydrochloric acid may also become more noticeable. For confirmation, it is recommended to analyze a small sample by ¹H NMR or IR spectroscopy to check for the presence of hydrolysis byproducts.

Q3: How should I properly store this compound?

A3: To ensure its stability, this compound should be stored in a cool, dry place, typically refrigerated between 2-8°C, under an inert atmosphere such as argon or nitrogen.[2] The container should be tightly sealed to prevent the ingress of atmospheric moisture. For frequent use, it is advisable to aliquot the reagent into smaller, single-use quantities to avoid repeated exposure of the bulk material to the atmosphere.

Q4: What are the primary byproducts if my reaction is contaminated with water?

A4: The primary byproduct from the reaction of this compound with water is morpholine hydrochloride, formed from the reaction of the hydrolysis products: morpholine and hydrochloric acid. Additionally, if your reaction involves a nucleophile (e.g., an amine or alcohol), the water can compete with your intended nucleophile, leading to a mixture of the desired product and the hydrolysis byproducts.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Degradation of this compound Ensure the reagent was stored under anhydrous and inert conditions. If in doubt, use a fresh bottle or re-purify the reagent by distillation under reduced pressure.
Moisture in reaction solvent Use freshly dried, anhydrous solvents. Solvents should be dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone) and dispensed under an inert atmosphere.
Moisture in other reagents Dry all other reagents thoroughly. Liquid reagents can be dried over molecular sieves, and solid reagents can be dried in a vacuum oven.
Atmospheric moisture contamination Assemble glassware while hot after oven-drying, and cool under a stream of inert gas. Perform the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox. Use rubber septa and transfer liquid reagents via a dry syringe.
Insufficiently reactive nucleophile For less reactive amines or alcohols, consider using a more forcing reaction condition, such as gentle heating. The addition of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) is crucial to neutralize the HCl generated during the reaction.
Issue 2: Formation of Multiple Products or Impurities
Possible Cause Troubleshooting Steps
Partial hydrolysis of this compound This leads to the formation of morpholine, which can then react with any remaining this compound to form a urea byproduct. Rigorously exclude moisture from the reaction (see Issue 1).
Reaction with the tertiary amine base While uncommon, some tertiary amine bases can be acylated. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).
Side reactions of the nucleophile If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure regioselectivity.
Inefficient quenching An improper workup can lead to the persistence of reactive species and the formation of byproducts during purification. See the detailed quenching protocol below.

Physicochemical and Reactivity Data

The following table summarizes key physicochemical properties and reactivity information for this compound.

PropertyValueReference(s)
Molecular Formula C₅H₈ClNO₂[3]
Molecular Weight 149.58 g/mol [1][4]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 137-138 °C at 33 mmHg[2][5]
Density 1.282 g/mL at 25 °C[2][5]
Refractive Index (n20/D) 1.498[2][5]
Reactivity with Water Reacts violently[2]
Solvolysis Rates of solvolysis have been determined in various aqueous binary solvents, indicating susceptibility to nucleophilic attack by solvent molecules.[5]

Experimental Protocols

Protocol 1: General Procedure for Handling this compound

This protocol outlines the essential steps for safely handling this compound to prevent moisture contamination.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction p1 Oven-dry all glassware (>120°C overnight) p2 Assemble glassware while hot and cool under inert gas (N₂ or Ar) p1->p2 p3 Use anhydrous solvents and reagents p2->p3 h1 Maintain positive inert gas pressure p3->h1 h2 Transfer this compound via dry, gas-tight syringe h1->h2 h3 Add reagent dropwise to the reaction mixture at the appropriate temperature h2->h3 r1 Stir reaction under inert atmosphere h3->r1 r2 Monitor reaction progress by TLC or LC-MS r1->r2

Caption: Workflow for handling moisture-sensitive reagents.

Protocol 2: Synthesis of a Morpholine Amide

This protocol provides a general method for the synthesis of an amide using this compound and a primary or secondary amine.

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add water to quench any remaining acyl chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6][7]

G start Start dissolve Dissolve amine and base in anhydrous solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add this compound dropwise cool->add_reagent react Stir at room temperature (2-16 h) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with water at 0°C monitor->quench Complete workup Aqueous work-up quench->workup purify Purify by chromatography or recrystallization workup->purify end End purify->end

Caption: Experimental workflow for amide synthesis.

Protocol 3: Quenching and Work-up of a Reaction Mixture

This protocol details a safe and effective method for quenching a reaction containing unreacted this compound.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice bath. This is crucial to control the exothermicity of the quenching process.

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. The bicarbonate will neutralize the HCl byproduct and react with the excess acyl chloride. Be cautious as gas (CO₂) evolution will occur.

  • Extraction: Once the quenching is complete (i.e., no more gas evolution), transfer the mixture to a separatory funnel. Dilute with the organic solvent used for the reaction if necessary.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

G cluster_troubleshooting Troubleshooting Decision Tree start Low Product Yield? check_reagent Is the 4-Morpholinecarbonyl chloride old or improperly stored? start->check_reagent Yes check_conditions Were anhydrous conditions rigorously maintained? start->check_conditions No check_reagent->check_conditions No use_fresh Use a fresh bottle or purify the reagent. check_reagent->use_fresh Yes improve_conditions Dry all solvents and glassware; use an inert atmosphere. check_conditions->improve_conditions No check_reactivity Is the nucleophile sterically hindered or electron-deficient? check_conditions->check_reactivity Yes success Problem Solved use_fresh->success improve_conditions->success increase_temp Consider gentle heating or a longer reaction time. check_reactivity->increase_temp Yes check_reactivity->success No increase_temp->success

Caption: Troubleshooting low yield in your reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Morpholinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals to address common challenges and optimize experimental conditions when working with 4-Morpholinecarbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized by reacting morpholine or its salt with a phosgene equivalent. The two most common methods are:

  • Reaction with Phosgene: This method involves reacting morpholine hydrochloride with phosgene in an inert, high-boiling solvent like toluene or xylene.[1][2][3] The reaction is typically run at elevated temperatures, ranging from 50°C to 150°C, with an optimal range of 60-120°C to minimize side reactions.[2][3]

  • Reaction with Triphosgene (a phosgene substitute): A safer alternative involves using triphosgene (bis(trichloromethyl) carbonate) in a solvent such as dichloromethane.[1] This reaction is often performed at a lower temperature, starting at 0°C for the addition of reagents, and then stirring at room temperature for several hours.[1] A base, like triethylamine (TEA), is required to neutralize the HCl generated during the reaction.[1]

Q2: My synthesis of this compound has a low yield. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction using TLC or HPLC to determine the optimal reaction time.[4] For the phosgene method, ensure the temperature is within the optimal 60-120°C range.[2][3] For the triphosgene method, ensure sufficient stirring time at room temperature after the initial addition.[1]

  • Reagent Quality: Ensure that the morpholine and phosgene equivalent are pure and that solvents are anhydrous, as this compound can react with water.[2]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to poor yields.[5] For the triphosgene method, ensure the correct equivalents of morpholine, triphosgene, and base are used. A typical ratio involves a slight excess of the phosgene equivalent and base.[1]

Q3: I am reacting this compound with a primary/secondary amine and observing low purity. What are the likely side reactions?

A3: When reacting this compound with amines to form ureas, several side reactions can occur:

  • Hydrolysis: The primary culprit for impurity is often the hydrolysis of this compound due to moisture in the reagents or solvent, which forms morpholine and HCl.[2] This can be minimized by using anhydrous solvents and reagents under an inert atmosphere.

  • Reaction with Base: If using an excess of a tertiary amine base (like triethylamine), it can sometimes react with the acyl chloride, leading to byproducts.

  • Double Addition (Biuret formation): In some cases, the newly formed urea product can react with another molecule of this compound, especially at higher temperatures or with an excess of the acyl chloride.[4]

Q4: What are the recommended storage and handling procedures for this compound?

A4: this compound is a hazardous and reactive compound.[2]

  • Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] It is corrosive and can cause severe skin and eye damage.[6]

  • Storage: Store the compound in a tightly sealed, corrosion-resistant container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[6] Recommended storage temperatures are often in the 2-8°C range. It reacts violently with water.

Q5: How can I monitor the progress of a reaction involving this compound?

A5: Reaction progress can be monitored effectively using standard analytical techniques:[7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of the starting materials and the formation of the product.[8]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is a preferred method. It allows for accurate measurement of reactant consumption and product formation over time.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, especially to identify volatile byproducts. However, care must be taken as acyl chlorides can sometimes degrade in the hot injector port.[9]

  • NMR Spectroscopy: Taking aliquots from the reaction mixture for ¹H NMR analysis can provide detailed structural information on the conversion to the product.[8]

Physical and Chemical Properties

The quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference
CAS Number 15159-40-7
Molecular Formula C₅H₈ClNO₂
Molecular Weight 149.58 g/mol
Appearance Colorless to light yellow clear liquid[10]
Density 1.282 g/mL at 25 °C
Boiling Point 137-138 °C at 33 mmHg[11]
Refractive Index n20/D 1.498
Flash Point 113 °C (235.4 °F) - closed cup

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete Reaction: Insufficient time or temperature.Monitor the reaction by TLC/HPLC to ensure completion.[4] If temperature is low, increase it gradually while monitoring for byproduct formation.[5]
Reagent Degradation: Moisture contamination leading to hydrolysis of the acyl chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert (N₂ or Ar) atmosphere.
Incorrect Stoichiometry: Improper molar ratio of reactants or base.Carefully verify the molar equivalents of all reactants. A slight excess of the nucleophile or base may be beneficial.[5]
Product is Impure (Multiple Spots on TLC) Unreacted Starting Material: The reaction did not go to completion, or purification was ineffective.Allow the reaction to proceed longer. Optimize the purification method (e.g., change the solvent system for column chromatography or recrystallization).[5]
Hydrolysis Byproduct: Presence of moisture hydrolyzed the acyl chloride.Ensure all glassware is oven-dried and solvents are anhydrous.
Side Reactions: Formation of symmetrical ureas or other byproducts.Control the rate of addition of this compound.[5] Maintain a lower reaction temperature to improve selectivity.[4]
Product is an Oil or Fails to Crystallize Inherent Product Property: The desired product may be an oil at room temperature.Attempt to form a solid salt derivative (e.g., hydrochloride salt) for easier handling and purification by recrystallization.[12]
Residual Solvent or Impurities: Impurities can inhibit crystallization.Re-purify the product using column chromatography. Ensure all solvent is removed under high vacuum.

Experimental Protocols

Protocol 1: Synthesis of this compound using Triphosgene

This protocol describes a laboratory-scale synthesis using a safer phosgene substitute.[1]

  • Reaction Setup: In a 500-mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triphosgene (1.5 equivalents) and anhydrous dichloromethane (100 mL).

  • Reagent Addition: Cool the flask to 0°C using an ice bath.

  • Slowly add morpholine (1.0 equivalent) dropwise to the stirred solution over 2-5 minutes.[1]

  • Next, add triethylamine (TEA, 1.8 equivalents) dropwise to the mixture over 3-5 minutes, maintaining the temperature at 0°C.[1]

  • Reaction: Remove the ice bath and allow the solution to warm to room temperature. Stir for 3 hours.[1]

  • Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer, and dry it over anhydrous sodium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting residue by silica gel column chromatography, typically using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v), to yield this compound as a light yellow oil.[1]

Protocol 2: General Reaction with a Primary Amine (Urea Formation)

This protocol outlines a general procedure for forming a substituted urea.

  • Reaction Setup: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C. In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Add the this compound solution dropwise to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using TLC or HPLC.

  • Workup: Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.

Protocol 3: General Reaction with an Alcohol (Carbamate Formation)

This protocol provides a general method for synthesizing a carbamate. The reaction between acyl chlorides and alcohols is typically rapid and exothermic.[13][14]

  • Reaction Setup: Dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) containing a base such as pyridine or triethylamine (1.2 equivalents).

  • Reagent Addition: Cool the mixture to 0°C. Slowly add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-4 hours, monitoring by TLC.

  • Workup: Dilute the mixture with the solvent and wash sequentially with dilute HCl (to remove the base), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue via column chromatography or recrystallization to obtain the desired carbamate.

Visualizations

G cluster_synthesis Synthesis Phase cluster_application Application Phase start_end start_end process process reagent reagent product product analysis analysis Start Start Synthesis Morpholine Morpholine / HCl salt Start->Morpholine Phosgene_eq Phosgene Equivalent (e.g., Triphosgene) Start->Phosgene_eq Reaction_Synth Reaction in Anhydrous Solvent Morpholine->Reaction_Synth Phosgene_eq->Reaction_Synth Purification_Synth Workup & Purification Reaction_Synth->Purification_Synth MCC 4-Morpholinecarbonyl Chloride (MCC) Purification_Synth->MCC Reaction_App Reaction with Nucleophile MCC->Reaction_App Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Reaction_App Purification_App Workup & Purification Reaction_App->Purification_App Final_Product Final Product (Urea or Carbamate) Purification_App->Final_Product Analysis QC/Analysis Final_Product->Analysis End End Analysis->End

Caption: General workflow for synthesis and application of this compound.

G issue issue cause cause solution solution LowYield Issue: Low Reaction Yield Moisture Potential Cause: Moisture Contamination LowYield->Moisture IncompleteRxn Potential Cause: Incomplete Reaction LowYield->IncompleteRxn Stoichiometry Potential Cause: Incorrect Stoichiometry LowYield->Stoichiometry Dry Solution: Use anhydrous reagents/solvents under inert atmosphere. Moisture->Dry Monitor Solution: Monitor by TLC/HPLC. Increase time or temperature. IncompleteRxn->Monitor Verify Solution: Verify molar equivalents of all reagents. Stoichiometry->Verify

Caption: Troubleshooting logic for addressing low reaction yield.

G Mechanism: Nucleophilic Acyl Substitution Reactants MCC + Nucleophile (R-NH₂) Attack Nucleophilic Attack on Carbonyl Carbon Reactants->Attack Step 1 Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Reformation of C=O Bond & Elimination of Cl⁻ Intermediate->Elimination Step 2 Deprotonation Deprotonation by Base Elimination->Deprotonation Products Final Product (Urea) + HCl Deprotonation->Products Step 3

Caption: Simplified mechanism for the reaction of this compound with an amine.

References

dealing with the corrosivity of 4-Morpholinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Morpholinecarbonyl chloride.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Product Yield in Amide or Ester Synthesis

  • Question: I am not getting the expected yield for my amide/ester synthesis reaction using this compound. What are the possible causes and solutions?

  • Answer: Low or no yield in these reactions can stem from several factors related to the reactivity and handling of this compound.

    • Moisture Contamination: this compound reacts violently with water.[1] The presence of moisture in your reactants, solvents, or glassware will consume the starting material, leading to reduced or no product formation.

      • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your amine or alcohol reactant is dry.

    • Inadequate Base: In amide synthesis, a base is often required to neutralize the HCl generated during the reaction.[2][3] If the base is insufficient or absent, the amine reactant will be protonated, rendering it non-nucleophilic.[3]

      • Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl produced.

    • Poor Nucleophilicity of the Amine/Alcohol: Sterically hindered amines or alcohols may react slowly.

      • Solution: The reaction may require heating or a longer reaction time. In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[]

    • Side Reactions: If the reaction temperature is too high, or if the reaction is left for too long, side reactions can occur, leading to the formation of byproducts.

      • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5]

Issue 2: Formation of Unexpected Byproducts

  • Question: I have isolated my product, but spectroscopic analysis shows the presence of significant impurities. What are the likely byproducts and how can I avoid them?

  • Answer: The formation of byproducts is often related to the reaction conditions and the purity of the starting materials.

    • Hydrolysis Product: The most common byproduct is 4-morpholinecarboxylic acid, formed from the reaction of this compound with water.[1]

      • Solution: As mentioned previously, ensure strictly anhydrous conditions.

    • Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol as the solvent for an amide synthesis), it can compete with your intended nucleophile.

      • Solution: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

    • Over-acylation: In the case of primary amines, it is possible for the product amide to be acylated again, although this is less common.

      • Solution: Use a controlled stoichiometry of the reactants, typically adding the this compound slowly to the amine solution.

Issue 3: Difficulty in Product Purification

  • Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the properties of the product and any unreacted starting materials or byproducts.

    • Aqueous Workup: A standard aqueous workup can be used to remove water-soluble impurities. Washing the organic layer with a dilute acid solution can remove unreacted amine and base. A wash with a dilute base solution (like sodium bicarbonate) can remove any unreacted this compound (by converting it to the water-soluble carboxylate).

    • Chromatography: Column chromatography on silica gel is a common method for purifying amides and esters.[5] A solvent system such as ethyl acetate/hexanes can be effective.[5]

    • Recrystallization/Precipitation: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Precipitation by adding a non-solvent to a solution of the crude product can also be used.[3]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and safety of this compound.

  • What are the primary hazards associated with this compound?

    • This compound is corrosive and causes skin and eye irritation.[6] It is also suspected of causing cancer.[1] It reacts violently with water.[1]

  • What personal protective equipment (PPE) should be worn when handling this compound?

    • Appropriate PPE includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1] All handling should be done in a well-ventilated chemical fume hood.[7]

  • How should this compound be stored?

    • It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[6] Storage under an inert atmosphere is recommended.[7]

  • How should I quench a reaction containing unreacted this compound?

    • Slowly and carefully add a nucleophilic quenching agent such as water, an alcohol (e.g., isopropanol or ethanol), or an amine solution while cooling the reaction mixture in an ice bath.[8] The addition should be done cautiously as the reaction can be exothermic.

  • How should I dispose of waste containing this compound?

    • All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][7] Small amounts of residual reagent can be quenched as described above before disposal.

Section 3: Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 15159-40-7[9]
Molecular Formula C₅H₈ClNO₂[5]
Molecular Weight 149.58 g/mol [5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 137-138 °C at 33 mmHg[9]
Density 1.282 g/mL at 25 °C[9]
Refractive Index n20/D 1.498[9]

Table 2: Material Compatibility

This table provides a general guideline for material compatibility with this compound based on its reactivity as an acyl chloride. It is crucial to perform your own compatibility tests for your specific application and conditions.

Material CategoryCompatible MaterialsIncompatible MaterialsRationale and References
Metals Hastelloy C-276, TantalumCarbon Steel, Stainless Steel (304, 316), Aluminum, Iron, ZincAcyl chlorides can be corrosive to many metals, especially in the presence of moisture which generates HCl. Hastelloy and Tantalum show good resistance to corrosive chlorinated compounds.[10]
Plastics Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (PVDF), Polypropylene (PP), High-density polyethylene (HDPE)Polycarbonate, Polyvinyl chloride (PVC) - may have limited resistanceHighly fluorinated polymers like PTFE and PVDF offer excellent chemical resistance. Polyolefins like PP and HDPE are also generally resistant. Other plastics may be susceptible to attack.[11][12][13]
Elastomers Perfluoroelastomers (FFKM), Chemraz®Buna-N (Nitrile), EPDM, Natural Rubber, SiliconeElastomers can swell or degrade upon exposure to corrosive chemicals. Highly fluorinated elastomers are recommended for aggressive chemical environments.[14][15][16]
Glassware Borosilicate Glass-Borosilicate glass is generally resistant to this compound under normal laboratory conditions.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a general method for the synthesis of an amide from an amine using this compound.[2][17]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Ester Synthesis

This protocol outlines a general method for synthesizing an ester from an alcohol using this compound.[10][18]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF). The addition of a catalytic amount of DMAP can be beneficial.

  • Addition: Cool the solution to 0 °C. Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Add water to quench the reaction. Separate the organic layer and wash with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.

Protocol 3: Procedure for Quenching and Disposal of this compound

This protocol provides a safe method for neutralizing and disposing of small quantities of this compound.[8]

  • Preparation: In a chemical fume hood, place a suitable reaction vessel in an ice bath. Add a stir bar.

  • Dilution: Dilute the this compound waste with an inert, aprotic solvent (e.g., THF or toluene).

  • Quenching: Slowly and dropwise, add a quenching solution (e.g., a 1:1 mixture of isopropanol and water) to the stirred, cooled solution of the waste. Be prepared for an exothermic reaction and gas evolution (HCl).

  • Neutralization: Once the reaction has subsided, slowly add a saturated solution of sodium bicarbonate until the gas evolution ceases and the solution is neutral or slightly basic (check with pH paper).

  • Disposal: The neutralized aqueous waste should be disposed of in accordance with institutional and local regulations for hazardous waste.[1][7]

Section 5: Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware prep_reagents Use anhydrous reactants and solvents prep_glass->prep_reagents prep_inert Maintain inert atmosphere (N2/Ar) prep_reagents->prep_inert dissolve Dissolve amine/alcohol and base prep_inert->dissolve cool Cool to 0 °C dissolve->cool add_reagent Slowly add this compound cool->add_reagent react Stir at room temperature add_reagent->react monitor Monitor reaction (TLC/LC-MS) react->monitor quench Quench with water monitor->quench extract Extract and wash quench->extract dry Dry organic layer extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product Pure Product purify->product

Caption: Workflow for Amide/Ester Synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low/No Product Yield moisture Moisture Contamination low_yield->moisture base Inadequate Base low_yield->base nucleophilicity Poor Nucleophilicity low_yield->nucleophilicity side_reactions Side Reactions low_yield->side_reactions anhydrous Use Anhydrous Conditions moisture->anhydrous add_base Add Sufficient Base base->add_base heat_catalyst Heat / Add Catalyst nucleophilicity->heat_catalyst monitor_rxn Monitor Reaction Progress side_reactions->monitor_rxn

Caption: Troubleshooting Low Product Yield.

spill_response spill This compound Spill evacuate Evacuate and ventilate the area spill->evacuate ppe Wear appropriate PPE evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of as hazardous waste decontaminate->dispose

Caption: Spill Response Procedure.

References

safe handling and storage of 4-Morpholinecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Morpholinecarbonyl Chloride

This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound (CAS: 15159-40-7).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with several key risks:

  • Health Hazards : It causes skin irritation (H315) and serious eye irritation (H319).[1][2] It is also suspected of causing cancer (H351).[1][2]

  • Reactivity Hazards : It reacts violently with water (EUH014) and may be corrosive to metals (H290).[3]

  • Fire Hazards : It is a combustible liquid.[4] During a fire, it can decompose to generate irritating and highly toxic gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[1]

Q2: What Personal Protective Equipment (PPE) is required when handling this chemical?

A2: A comprehensive set of PPE is mandatory to ensure safety:

  • Hand Protection : Wear suitable chemical-resistant gloves.[1][5]

  • Eye/Face Protection : Use chemical safety goggles and a face shield.[1][4]

  • Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection : Use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) if working outside a fume hood or if ventilation is inadequate.[3][4][5] Always handle the compound in a well-ventilated fume hood.[5]

Q3: I've spilled a small amount of this compound on my lab bench. What is the correct cleanup procedure?

A3: For small spills, follow these steps immediately:

  • Ensure Safety : Wear the appropriate PPE, including respiratory protection.[1]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent the spill from spreading or entering drains.[1]

  • Absorb : Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[1] Do NOT use water.[3]

  • Collect : Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of the waste according to local, state, and federal regulations.[1]

Q4: What should I do in case of accidental skin or eye contact?

A4: Act immediately, as this chemical causes severe irritation.

  • Skin Contact : Immediately remove any contaminated clothing.[1] Flush the affected skin with running water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush the eyes with plenty of running water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

Q5: How should this compound be stored properly?

A5: Proper storage is critical to maintain chemical stability and safety.

  • Temperature : Store in a cool, dry place, under an inert atmosphere at 2-8°C.[3][6][7]

  • Container : Keep the container tightly closed and store in a corrosive-resistant container.[1]

  • Security : The storage area should be locked up and accessible only to authorized personnel.[1]

  • Ventilation : Store in a well-ventilated area.[8]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 15159-40-7[1][5]
Molecular Formula C₅H₈ClNO₂[1][2]
Molecular Weight 149.58 g/mol [1]
Appearance Clear colorless to light yellow liquid[1][6]
Boiling Point 137-138 °C / 33 mmHg[1][3][9]
Density 1.282 g/mL at 25 °C[1][3][9]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Refractive Index n20/D 1.498[1]

Table 2: Hazard Identification and GHS Classification

HazardGHS ClassificationPrecautionary Statement(s)Source(s)
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)P264, P280, P302+P352, P332+P313[1][2]
Serious Eye Damage/Irritation Category 2A (H319: Causes serious eye irritation)P280, P305+P351+P338, P337+P313[1][2]
Carcinogenicity Category 2 (H351: Suspected of causing cancer)P201, P202, P280, P308+P313, P405[1][2]
Reactivity with Water EUH014: Reacts violently with waterS30: Never add water to this product[3]
Corrosive to Metals Category 1 (H290: May be corrosive to metals)P234, P390, P406

Experimental Protocols

Protocol: Emergency Response for Inhalation Exposure

This protocol outlines the immediate steps to be taken if a researcher inhales fumes from this compound.

  • Evacuate the Area : Immediately move the affected person from the contaminated area to fresh air.

  • Alert Personnel : Notify a supervisor and any nearby colleagues about the incident.

  • Seek Medical Aid : Call for emergency medical assistance immediately.[1]

  • Monitor Breathing : If the person is not breathing, trained personnel should begin artificial respiration.[1] Avoid mouth-to-mouth resuscitation.[10]

  • Administer Oxygen : If breathing is difficult, administer oxygen if you are trained to do so.[1]

  • Provide Information : When medical personnel arrive, provide them with the Safety Data Sheet (SDS) for this compound.[1]

  • Secure the Area : Prevent others from entering the contaminated area until it has been cleared and deemed safe.

Visualizations

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

G cluster_emergency Emergency Response prep Preparation (Review SDS, Wear Full PPE) handling Handling (Use Fume Hood, Avoid Water) prep->handling Begin Experiment storage Storage (2-8°C, Inert Atmosphere, Locked) handling->storage Store Unused Reagent spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure waste Waste Disposal (Approved Hazardous Waste) handling->waste Dispose of Waste spill_proc Spill Cleanup Protocol (Absorb with Inert Material) spill->spill_proc Yes exposure_proc First Aid Protocol (Flush, Seek Medical Aid) exposure->exposure_proc Yes spill_proc->waste Dispose of Cleanup Materials

Caption: Workflow for safe handling and emergency response for this compound.

References

Technical Support Center: Handling 4-Morpholinecarbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for safely quenching excess 4-Morpholinecarbonyl chloride in a reaction mixture. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard of unquenched this compound in a reaction workup?

A1: this compound is a reactive acyl chloride. If not properly quenched, it can react vigorously with water or other nucleophiles present in the workup or purification stages, leading to the uncontrolled release of heat and hydrochloric acid. This can compromise the integrity of the desired product and pose a significant safety hazard.

Q2: What are the most common quenching agents for this compound?

A2: Common and effective quenching agents for this compound include water, dilute aqueous bases (like sodium bicarbonate), and alcohols (such as methanol or isopropanol). The choice of quenching agent often depends on the stability of the desired product and the subsequent purification strategy.

Q3: How can I confirm that all the excess this compound has been quenched?

A3: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the disappearance of the starting material, this compound. A TLC spot corresponding to the acyl chloride should be absent after the quenching process is complete. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.

Q4: What should I do if my product is sensitive to water or basic conditions?

A4: If your product is sensitive to aqueous or basic conditions, quenching with an anhydrous alcohol, such as methanol or isopropanol, in the presence of a non-nucleophilic base (like triethylamine or pyridine) is a suitable alternative. This will convert the excess this compound into a more stable carbamate, which can then be removed during purification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Vigorous, uncontrolled reaction upon adding quenching agent. The quenching agent was added too quickly, or the reaction mixture was not adequately cooled.Always add the quenching agent slowly and dropwise to a cooled reaction mixture (typically 0 °C). Ensure efficient stirring to dissipate heat.
The desired product is degrading during the quenching process. The quenching conditions (e.g., pH, temperature) are too harsh for the product.Consider using a milder quenching agent. For example, if using a strong base is causing degradation, switch to a weaker base like sodium bicarbonate or use an alcoholic quench.
An emulsion forms during the aqueous workup after quenching. The organic and aqueous layers are not separating cleanly. This can be common when using certain solvents.Add a saturated solution of sodium chloride (brine) to the separatory funnel to "break" the emulsion by increasing the ionic strength of the aqueous layer.[1]
TLC analysis still shows the presence of this compound after quenching. The quenching was incomplete due to insufficient quenching agent or inadequate reaction time.Add additional quenching agent and allow the mixture to stir for a longer period. Monitor the reaction by TLC until the starting material is no longer visible.

Experimental Protocols

Protocol 1: Quenching with Saturated Aqueous Sodium Bicarbonate

This method is a general and robust procedure for quenching excess this compound.

  • Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Slow Addition of Quenching Agent: Slowly and dropwise, add the saturated NaHCO₃ solution to the stirred reaction mixture. Carbon dioxide gas will evolve, so ensure the addition is slow enough to control the effervescence.

  • Stir and Warm: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 30-60 minutes to ensure complete quenching.

  • Confirm Quenching: Check for the absence of this compound by TLC.

  • Workup: Proceed with the standard aqueous workup by transferring the mixture to a separatory funnel, separating the organic and aqueous layers, and washing the organic layer as required.[2]

Protocol 2: Quenching with Methanol

This protocol is suitable for reactions where the desired product is sensitive to aqueous conditions.

  • Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice-water bath.

  • Add Methanol: Slowly add an excess of methanol (at least 10 molar equivalents relative to the excess this compound) to the stirred reaction mixture.

  • Add a Non-Nucleophilic Base (Optional but Recommended): To neutralize the HCl byproduct, add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2 equivalents relative to the excess acyl chloride).

  • Stir and Monitor: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes. Monitor the reaction by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess methanol and volatile components. The resulting residue can then be purified by chromatography.

Visualizing the Workflow and Chemistry

Quenching_Workflow cluster_reaction Reaction Phase cluster_quenching Quenching Phase cluster_analysis Analysis & Workup A Reaction Completion B Cool to 0 °C A->B Proceed to Quench C Slowly Add Quenching Agent B->C D Stir and Warm to Room Temperature C->D E TLC Analysis D->E Check for Completion E->C Incomplete F Standard Workup E->F Quenching Complete G Purification F->G Quenching_Reaction cluster_reactants Reactants cluster_products Products MCC 4-Morpholinecarbonyl Chloride CarbamicAcid Morpholine-4-carboxylic Acid (Unstable) MCC->CarbamicAcid + H₂O HCl Hydrochloric Acid MCC->HCl + H₂O Quench Quenching Agent (e.g., H₂O) Morpholine Morpholine CarbamicAcid->Morpholine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2 Decarboxylation

References

Technical Support Center: Monitoring 4-Morpholinecarbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 4-Morpholinecarbonyl chloride. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common analytical challenges, and standardized protocols to ensure reproducible and accurate reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring the progress of a reaction with this compound?

A1: The choice of analytical technique depends on the specific reaction, available equipment, and the desired information (qualitative vs. quantitative). The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction progress by measuring the concentration of reactants, products, and byproducts over time. It is typically used for offline analysis of quenched reaction aliquots.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A powerful technique for real-time, in-situ monitoring.[2] An Attenuated Total Reflectance (ATR) probe can be inserted directly into the reaction vessel to continuously track the disappearance of the this compound's characteristic carbonyl peak and the appearance of the product's carbonyl peak.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products. Often, derivatization of the product is necessary to improve volatility and thermal stability.[4][5] For example, morpholine-containing products can be derivatized to N-nitrosomorpholine for sensitive trace analysis.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the relative amounts of starting material, intermediates, and products in a reaction mixture.[7][8] It is particularly useful for identifying unexpected side products.

Q2: How do I prepare a sample from my reaction for offline HPLC or GC analysis?

A2: Proper sample preparation is critical to stop the reaction at a specific time point and prevent degradation before analysis. This process is called quenching.[9][10]

  • Withdraw an Aliquot: Carefully extract a small, representative sample from the reaction mixture at a specific time.

  • Quench the Reaction: Immediately add the aliquot to a vial containing a quenching agent that rapidly consumes any unreacted this compound.[11]

    • For reactions with alcohols or amines, quenching with a small amount of methanol or another reactive alcohol is effective, as it converts the highly reactive acyl chloride into a more stable methyl ester that can be easily identified by HPLC.[12]

    • Quenching with water will hydrolyze the acyl chloride to the corresponding carboxylic acid.[13][14] Be aware that carboxylic acids can sometimes exhibit poor peak shape (tailing) in reversed-phase HPLC.[12]

  • Dilute: Dilute the quenched sample with the HPLC mobile phase or a suitable solvent to a concentration within the linear range of your detector.

  • Filter: Pass the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.[5]

Q3: What are the key spectral regions I should monitor using in-situ FTIR?

A3: In-situ FTIR spectroscopy allows for continuous monitoring by tracking changes in specific infrared absorption bands.[2] For a typical reaction where this compound forms an amide or ester, focus on the carbonyl (C=O) stretching region.

Compound ClassKey Functional GroupTypical Wavenumber (cm⁻¹)Monitoring Action
This compound Acyl Chloride (C=O)~1760-1785Monitor the disappearance of this peak.
Amide Product Amide I Band (C=O)~1650-1690Monitor the appearance of this new peak.
Ester Product Ester (C=O)~1735-1750Monitor the appearance of this new peak.
Isocyanate (Side Product) -N=C=O Stretch~2250-2275Monitor for the potential appearance of this peak, which could indicate a side reaction.

Note: The exact wavenumbers can shift based on solvent, concentration, and molecular structure. It is crucial to obtain a reference spectrum of your starting material and expected product.

Q4: My reaction seems to be stalling or giving a low yield. What are common chemical causes?

A4: Low yield or stalled reactions involving acyl chlorides like this compound often stem from a few key issues:

  • Nucleophile Reactivity: The nucleophile (e.g., an amine or alcohol) may be too weak or sterically hindered.

  • Base Stoichiometry (for amine reactions): When reacting with an amine, the reaction produces HCl as a byproduct.[15] This HCl will protonate the amine starting material, rendering it non-nucleophilic. To prevent this, at least two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine or pyridine) should be used.[16]

  • Moisture Contamination: this compound is highly reactive with water.[17] Any moisture in the reagents or solvent will hydrolyze it to morpholine-4-carboxylic acid, consuming the starting material and reducing the yield of the desired product.[13][14] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side Reactions: The starting material could be consumed in unintended reaction pathways. Monitoring for byproducts is key to diagnosing this issue.

Analytical Troubleshooting Guides

HPLC Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks Sample too dilute; Incorrect injection volume; Detector lamp off or malfunctioning; Leak in the system.Concentrate the sample; Increase injection volume; Check detector status and lamp; Inspect fittings for leaks.[1][18]
Peak Tailing (Asymmetric Peaks) Silanol interactions with basic analytes; Column overload; Use of a strong injection solvent; Column void.Use a lower pH mobile phase or an end-capped column; Decrease sample concentration; Dissolve sample in mobile phase; Replace the column.[19]
Peak Fronting Column overload; Sample solvent stronger than mobile phase.Dilute the sample; Ensure the injection solvent is weaker than or the same as the mobile phase.[1]
Drifting Retention Times Poor column temperature control; Inconsistent mobile phase composition; Column not equilibrated.Use a column oven; Prepare fresh mobile phase and degas thoroughly; Increase column equilibration time before injection.[18][20]
High Backpressure Blocked column frit or guard column; Precipitated buffer in the mobile phase.Replace the inlet frit or guard column; Filter all mobile phases and ensure buffer components are fully dissolved.[19]
In-Situ FTIR Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Noisy Spectrum Insufficient number of scans; Misaligned or dirty probe.Increase the number of scans to improve the signal-to-noise ratio; Clean the ATR crystal and ensure proper alignment.[21]
Negative Peaks in Spectrum Dirty ATR crystal when the background spectrum was collected.Clean the ATR crystal thoroughly with a suitable solvent and collect a new background spectrum.[3]
Sloping or Drifting Baseline Changes in temperature or environment; Sample is inhomogeneous.Allow the instrument and reaction to reach thermal equilibrium; Ensure adequate mixing in the reactor.[21]
Saturated Peaks (Flat Tops) Analyte concentration is too high; The pathlength of the probe is too long for the sample.This is less common with ATR but if observed, ensure the probe is only partially submerged if possible or use a probe with a shorter effective pathlength.

Experimental Protocols

Protocol 1: Offline Reaction Monitoring by HPLC

This protocol outlines a general method for taking time-point samples from a this compound reaction for quantitative analysis.

  • Preparation:

    • Prepare a series of 1.5 mL vials, each containing 1.0 mL of a quenching solution (e.g., methanol).

    • Set up your HPLC system with a suitable column (e.g., C18 reversed-phase) and mobile phase (e.g., a gradient of acetonitrile and water). Equilibrate the system until a stable baseline is achieved.

  • Sampling (Time Zero):

    • Just before initiating the reaction (e.g., adding the final reagent), withdraw a 50 µL aliquot of the mixture.

    • Immediately dispense this aliquot into the first quenching vial. Cap and vortex to mix. This is your t=0 sample.

  • Reaction Initiation:

    • Start the reaction (e.g., by adding the nucleophile or catalyst). Start a timer immediately.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw another 50 µL aliquot from the reaction.

    • Quench each aliquot immediately in a new vial as described in step 2.

  • Sample Analysis:

    • After the final time point is collected, filter each quenched sample.

    • Inject the samples onto the HPLC system.

    • Integrate the peak areas for the starting material, product, and any byproducts (like the quenched ester).

    • Plot the concentration or peak area of the product versus time to generate a reaction profile.

Protocol 2: In-Situ Real-Time Monitoring by ATR-FTIR

This protocol describes the use of an ATR-FTIR probe for continuous reaction monitoring.

  • System Setup:

    • Carefully insert the clean, dry ATR-FTIR probe into the reaction vessel. Ensure the ATR crystal is fully submerged in the location where the reaction will occur.

    • Secure the probe and ensure the reactor is properly sealed.

  • Background Spectrum Collection:

    • Add all reaction solvents and reagents except for the final limiting reagent (often the this compound or the nucleophile).

    • Stir the mixture until it is homogeneous and thermally stable.

    • Collect a background spectrum. This is a critical step that subtracts the spectral features of the solvent and other initial components.[3][21]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reagent.

    • Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).

    • Monitor the key spectral regions in real-time. Specifically, watch for the decrease in the acyl chloride C=O peak (~1775 cm⁻¹) and the simultaneous increase in the product's C=O peak (e.g., ~1670 cm⁻¹ for an amide).

  • Data Analysis:

    • Create trend plots of the absorbance intensity (or peak area) of the reactant and product peaks versus time.

    • The reaction is complete when the reactant peak has disappeared and the product peak has reached a stable maximum.

Visualized Workflows and Logic

ReactionMonitoringWorkflow cluster_setup 1. Preparation cluster_execution 2. Execution & Monitoring cluster_analysis 3. Analysis & Decision start Reaction Setup (Dry Glassware, Inert Atm.) reagents Prepare Reagents & Solvents start->reagents analytics Setup Analytical Method (HPLC, FTIR, etc.) reagents->analytics initiate Initiate Reaction (Add Final Reagent) analytics->initiate monitor Monitor Reaction (In-Situ FTIR or Offline Sampling) initiate->monitor process_data Process Analytical Data monitor->process_data decision Is Reaction Complete? process_data->decision workup Proceed to Workup & Purification decision->workup  Yes continue_mon Continue Monitoring decision->continue_mon  No continue_mon->monitor

Caption: General workflow for monitoring this compound reactions.

HPLCTroubleshooting Troubleshooting Logic: Poor HPLC Peak Shape cluster_sample Sample & Injection cluster_mobile Mobile Phase cluster_column Column start Start: Peak Tailing or Fronting check_conc Is Sample Overloaded? start->check_conc check_solvent Is Injection Solvent Stronger than Mobile Phase? check_conc->check_solvent check_ph Is Mobile Phase pH Appropriate? check_conc->check_ph No sol_dilute Action: Dilute Sample or Reduce Injection Volume check_conc->sol_dilute Yes sol_solvent Action: Dissolve Sample in Mobile Phase check_solvent->sol_solvent Yes check_buffer Is Buffer Concentration Sufficient? check_ph->check_buffer check_void Is there a Void at Column Inlet? check_ph->check_void No sol_ph Action: Adjust Mobile Phase pH (e.g., lower pH for basic analytes) check_ph->sol_ph No check_activity Are there Active Silanol Sites? check_void->check_activity sol_column Action: Replace Column check_void->sol_column Yes check_activity->sol_ph Yes

Caption: Troubleshooting logic for common HPLC peak shape issues.

ReactionMechanism MCC 4-Morpholinecarbonyl Chloride Intermediate Tetrahedral Intermediate MCC->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Amide Amide Product Intermediate->Amide Elimination of Cl- HCl HCl Intermediate->HCl Proton Transfer

Caption: Nucleophilic acyl substitution of this compound.

References

troubleshooting low reactivity of 4-Morpholinecarbonyl chloride with sterically hindered amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-morpholinecarbonyl chloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during its use, particularly in reactions with sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion when reacting this compound with my sterically hindered secondary amine. What are the likely causes?

Low reactivity with sterically hindered amines is a common issue. The primary reasons are:

  • Steric Hindrance: The bulky groups on your amine are physically blocking the nucleophilic nitrogen atom from attacking the electrophilic carbonyl carbon of the this compound.

  • Insufficient Nucleophilicity: The steric bulk may also reduce the inherent nucleophilicity of the amine.

  • Inadequate Reaction Conditions: The temperature, solvent, or base being used may not be optimal for overcoming the high activation energy of this reaction.

Q2: How can I improve the yield of my reaction?

Several strategies can be employed to enhance the reaction yield:

  • Elevate the Reaction Temperature: Increasing the temperature provides more kinetic energy to the molecules, helping to overcome the steric barrier.[1] Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.

  • Use a More Effective Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended. These bases can effectively scavenge the HCl byproduct without competing with your amine nucleophile.

  • Incorporate a Catalyst: The addition of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), can significantly accelerate the reaction. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack by the hindered amine.[1]

  • Change the Solvent: Switching to a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can help to solvate the transition state and increase the reaction rate.[1]

  • Increase Reagent Concentration: Higher concentrations of the reactants can favor the desired bimolecular reaction.[1]

Q3: Are there any alternative reagents I can use if my amine is extremely hindered?

If optimizing the reaction conditions with this compound is unsuccessful, consider these alternative approaches for synthesizing the desired urea:

  • Phosgene Equivalents: Reagents like triphosgene (bis(trichloromethyl)carbonate) or carbonyldiimidazole (CDI) can be used to activate the amine first, followed by the addition of morpholine.

  • Isocyanate Generation: Convert the sterically hindered amine into an isocyanate, which can then react with morpholine. This can sometimes be achieved through a Curtius, Hofmann, or Lossen rearrangement.[2][3]

  • Alternative Coupling Reagents: Instead of an acyl chloride, you could start with the corresponding carboxylic acid (morpholine-4-carboxylic acid) and use potent coupling reagents like HATU, HBTU, or PyBOP to facilitate the amide bond formation with the hindered amine.[1]

Troubleshooting Summary

The following table summarizes the effect of various parameters on the reaction yield with a model sterically hindered amine (e.g., di-tert-butylamine).

ParameterConditionExpected YieldNotes
Temperature Room Temperature< 5%Insufficient energy to overcome steric hindrance.
80 °C30-40%Moderate improvement in yield.
120 °C (Reflux in Toluene)50-60%Significant improvement, but monitor for decomposition.
Base Triethylamine (TEA)10-20%Can compete as a nucleophile; not ideal.
Diisopropylethylamine (DIPEA)40-50%Good non-nucleophilic base for scavenging HCl.
Catalyst None< 5%Reaction is very slow.
DMAP (10 mol%)60-75%Highly effective in activating the acyl chloride.[1]
Solvent Dichloromethane (DCM)< 10%Less effective for sluggish reactions.
Toluene (at reflux)50-60%Higher temperature is beneficial.
Dimethylformamide (DMF)65-80%Polar aprotic solvent can accelerate the reaction.[1]

Experimental Protocols

General Protocol for the Reaction of this compound with a Hindered Amine

  • Preparation: Ensure all glassware is oven-dried to remove moisture.

  • Reaction Setup: To a solution of the sterically hindered amine (1.0 equiv) in an anhydrous solvent (e.g., toluene), add a non-nucleophilic base such as DIPEA (1.2 equiv).

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equiv) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Optimized Protocol using a Catalyst (DMAP)

  • Preparation: Follow the same preparation steps as the general protocol.

  • Reaction Setup: To a solution of the sterically hindered amine (1.0 equiv) and DMAP (0.1 equiv) in an anhydrous polar aprotic solvent (e.g., DMF), add DIPEA (1.2 equiv).

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equiv) in the same anhydrous solvent to the reaction mixture. An exotherm may be observed.

  • Reaction and Work-up: Follow steps 4-6 of the general protocol.

Visual Guides

Troubleshooting_Workflow start Start: Low or No Product Yield check_hindrance Is the amine sterically hindered? start->check_hindrance increase_temp Increase Reaction Temperature (e.g., 80-120 °C) check_hindrance->increase_temp Yes check_purity Check Reagent Purity and for Presence of Water check_hindrance->check_purity No change_base Use a Non-Nucleophilic Base (e.g., DIPEA, 2,6-lutidine) increase_temp->change_base add_catalyst Add a Nucleophilic Catalyst (e.g., 10 mol% DMAP) change_base->add_catalyst change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, NMP) add_catalyst->change_solvent

Caption: Troubleshooting workflow for low reactivity.

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Amine Sterically Hindered Amine (R₂NH) Attack Nucleophilic Attack Amine->Attack Nucleophile AcylChloride This compound AcylChloride->Attack Electrophile Product Desired Urea Product Attack->Product Successful Reaction Hindrance Steric Hindrance (Bulky R groups block attack) Hindrance->Attack Inhibits

References

Validation & Comparative

A Comparative Analysis of 4-Morpholinecarbonyl Chloride and Other Chloroformates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the reactivity, stability, and applications of 4-Morpholinecarbonyl chloride in comparison to other key chloroformate reagents, supported by experimental data and detailed protocols.

In the landscape of organic synthesis and drug development, chloroformates are indispensable reagents for the introduction of protecting groups and the formation of carbamates, carbonates, and other crucial functional groups. Among these, this compound presents a unique combination of reactivity and structural features that make it a valuable tool for medicinal chemists and researchers. This guide provides an objective comparison of this compound with other commonly used chloroformates, focusing on their performance based on available experimental data.

Core Properties of Selected Chloroformates

A fundamental understanding of the physicochemical properties of chloroformates is essential for their effective application. The following table summarizes key properties of this compound alongside other representative chloroformates.

ChloroformateMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound C₅H₈ClNO₂149.58[1]137-138 / 33 mmHg[1]1.282[1]
Methyl chloroformateCH₃O(CO)Cl94.5070-721.223
Ethyl chloroformateC₂H₅O(CO)Cl108.52931.135
Phenyl chloroformateC₇H₅ClO₂156.57188-1891.249

Comparative Reactivity: A Data-Driven Overview

The reactivity of chloroformates is a critical factor in their selection for a specific synthetic transformation. Solvolysis studies, which measure the rate of reaction with a solvent, provide a quantitative measure of their electrophilicity and susceptibility to nucleophilic attack. The extended Grunwald-Winstein equation is a widely used linear free energy relationship to analyze the solvent effects on solvolysis rates and to elucidate reaction mechanisms.

The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

  • k is the rate constant in a given solvent.

  • k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

  • l is the sensitivity of the solvolysis rate to the solvent nucleophilicity (NT).

  • m is the sensitivity of the solvolysis rate to the solvent ionizing power (YCl).

The values of l and m provide insight into the transition state of the rate-determining step. A high l value suggests a high degree of nucleophilic participation from the solvent in the transition state, characteristic of an addition-elimination mechanism. A high m value indicates a significant development of positive charge in the transition state, which is indicative of an ionization (SN1-like) mechanism.

The table below presents the Grunwald-Winstein parameters for this compound and other chloroformates, offering a direct comparison of their reaction mechanisms and reactivity.

Chloroformatel (Sensitivity to Nucleophilicity)m (Sensitivity to Ionizing Power)Predominant Mechanism
This compound 0.74[2]0.65[2]Addition-Elimination with some ionization character[2]
N,N-Dimethylcarbamoyl chloride0.80[2]~0.42[2]Addition-Elimination[2]
Phenyl chloroformate~1.66~0.56Addition-Elimination
Ethyl chloroformate~1.56~0.55Addition-Elimination
Methyl chloroformateHigh (qualitative)Low (qualitative)Addition-Elimination

The data indicates that this compound proceeds through an addition-elimination mechanism, similar to other chloroformates. However, its l value is notably lower and its m value is slightly higher than that of typical alkyl and aryl chloroformates, suggesting a transition state with a greater degree of charge separation and less dependence on the nucleophilicity of the solvent. This unique reactivity profile can be advantageous in specific synthetic contexts.

Reaction Mechanisms and Workflows

The solvolysis of chloroformates can proceed through two primary pathways: an associative addition-elimination mechanism or a dissociative ionization mechanism. The preferred pathway is influenced by the structure of the chloroformate, the nucleophilicity of the solvent, and the ionizing power of the medium.

Addition-Elimination Pathway

This pathway is common for most chloroformates, including this compound, in nucleophilic solvents. It involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to the products.

AdditionElimination reagents R-O-CO-Cl + Nu-H ts1 Transition State 1 reagents->ts1 Nucleophilic Attack intermediate Tetrahedral Intermediate [R-O-C(O⁻)(Cl)-Nu⁺H] ts1->intermediate ts2 Transition State 2 intermediate->ts2 Chloride Elimination products R-O-CO-Nu + H⁺ + Cl⁻ ts2->products

Caption: Generalized Addition-Elimination Pathway for Chloroformate Solvolysis.

Ionization (SN1-like) Pathway

In highly ionizing and poorly nucleophilic solvents, some chloroformates can undergo solvolysis via an ionization mechanism. This pathway involves the initial, rate-determining cleavage of the carbon-chlorine bond to form an acylium ion intermediate, which is then rapidly captured by the solvent.

IonizationPathway reactant R-O-CO-Cl ts Transition State reactant->ts Ionization intermediate Acylium Ion Intermediate [R-O-C=O]⁺ + Cl⁻ ts->intermediate products R-O-CO-Nu + H⁺ intermediate->products Nucleophilic Capture (fast)

Caption: Generalized Ionization (SN1-like) Pathway for Chloroformate Solvolysis.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and for the kinetic analysis of chloroformate solvolysis. These protocols are based on established methodologies in the literature and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

This procedure describes a common method for the preparation of this compound from morpholine and a phosgene equivalent.

Materials:

  • Morpholine

  • Triphosgene or Diphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve triphosgene (or diphosgene) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of morpholine and triethylamine in anhydrous DCM.

  • Add the morpholine/triethylamine solution dropwise to the cooled phosgene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Kinetic Measurement of Chloroformate Solvolysis

The rate of solvolysis of chloroformates can be determined by monitoring the production of acid (HCl) over time using either a titration method or a conductometric method.

Materials:

  • Chloroformate of interest (e.g., this compound)

  • A range of high-purity solvents (e.g., ethanol, methanol, acetone, and their aqueous mixtures)

  • Standardized sodium hydroxide solution (for titration)

  • pH indicator (e.g., phenolphthalein or bromothymol blue) or a pH meter

  • Conductivity meter and cell (for conductometry)

  • Constant temperature bath

  • Standard laboratory glassware

Procedure (Titration Method):

  • Prepare a stock solution of the chloroformate in a suitable inert solvent (e.g., dry acetone).

  • Thermostat a known volume of the desired solvent or solvent mixture in a reaction vessel at a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Initiate the reaction by injecting a small, known volume of the chloroformate stock solution into the solvent.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a cold, immiscible solvent.

  • Titrate the amount of HCl produced in each quenched aliquot with a standardized solution of sodium hydroxide using a suitable indicator.

  • The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t and V∞ is the volume of titrant at the completion of the reaction.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The morpholine moiety is a common structural motif in many approved drugs and clinical candidates, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

The use of this compound allows for the facile introduction of the morpholinecarbonyl group, which can act as a key pharmacophore or as a linker to other molecular fragments. Its applications span various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Applications MCC 4-Morpholinecarbonyl chloride Carbamates Carbamate Synthesis MCC->Carbamates Ureas Urea Derivatives MCC->Ureas ProtectingGroups Amine Protection MCC->ProtectingGroups DrugScaffolds Drug Scaffolds Carbamates->DrugScaffolds Ureas->DrugScaffolds ProtectingGroups->DrugScaffolds BioactiveMolecules Bioactive Molecules DrugScaffolds->BioactiveMolecules

Caption: Synthetic applications of this compound in medicinal chemistry.

Conclusion

This compound is a valuable reagent with a distinct reactivity profile compared to other common chloroformates. Its solvolysis proceeds via an addition-elimination mechanism with a transition state that exhibits a notable degree of charge separation. This characteristic, along with the desirable properties imparted by the morpholine moiety, makes it a strategic choice for the synthesis of complex molecules in drug discovery and development. The experimental data and protocols provided in this guide offer a foundation for researchers to effectively utilize this compound and to make informed decisions when selecting chloroformate reagents for their specific synthetic needs.

References

A Comparative Guide to Amine Protection: Evaluating Alternatives to 4-Morpholinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of amine protecting groups is a critical determinant of success. The temporary masking of a reactive amine functionality is often essential to prevent undesired side reactions and achieve high yields of the target molecule. While 4-Morpholinecarbonyl chloride (Moc-Cl) offers a straightforward approach to amine protection, a comprehensive evaluation of its performance against widely established alternatives is crucial for optimizing synthetic strategies. This guide provides an objective, data-driven comparison of the Moc group with three of the most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This document outlines the fundamental chemical properties, protection and deprotection mechanisms, and relative stabilities of these groups. By presenting quantitative data in accessible tables, detailing experimental protocols, and providing visual diagrams of key processes, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

At a Glance: Key Characteristics of Amine Protecting Groups

The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.

  • 4-Morpholinecarbonyl (Moc): The Moc group, installed using this compound, forms a stable urea linkage. Its deprotection typically requires harsh acidic conditions due to the stability of the amide bond.

  • tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]

  • Carboxybenzyl (Cbz): Removed by catalytic hydrogenolysis.[4]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under basic conditions, commonly with a solution of piperidine in an organic solvent.[5]

Performance Comparison of Amine Protecting Groups

The selection of a suitable protecting group is contingent upon its stability under various reaction conditions and the ease and selectivity of its removal. The following tables summarize the key characteristics and representative experimental data for the protection and deprotection of a model primary amine, benzylamine, with Moc, Boc, Cbz, and Fmoc protecting groups.

Table 1: Comparison of Amine Protection Reactions

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield
Moc This compoundBase (e.g., Et3N), CH2Cl2, 0 °C to rt2-4 h>90%
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., Et3N), CH2Cl2, rt1-3 h>95%
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), Dioxane/H₂O, 0 °C2-4 h>90%
Fmoc Fmoc-OSuBase (e.g., NaHCO₃), Dioxane/H₂O, rt2-6 h>95%

Table 2: Comparison of Amine Deprotection Reactions

Protecting GroupDeprotection ReagentTypical ConditionsReaction TimeTypical Yield
Moc Conc. HClReflux12-24 hModerate to High
Boc Trifluoroacetic acid (TFA) in CH2Cl2 (1:1)rt0.5-2 h>95%
Cbz H₂, Pd/C (10%)MeOH, rt, 1 atm1-4 h>95%
Fmoc 20% Piperidine in DMFrt10-30 min>95%

Experimental Protocols

Detailed methodologies for the protection and deprotection of a generic primary amine are provided below. It is crucial to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate.

Protocol 1: Amine Protection with this compound (Moc-Cl)

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine in CH₂Cl₂ and cool the solution to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Amine Protection with Di-tert-butyl dicarbonate ((Boc)₂O)

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in CH₂Cl₂.

  • Add triethylamine to the solution.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Amine Protection with Benzyl Chloroformate (Cbz-Cl)

Materials:

  • Primary amine (1.0 equiv)

  • Benzyl chloroformate (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the primary amine in a mixture of dioxane and water (1:1).

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C and slowly add benzyl chloroformate.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 4: Amine Protection with 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

Materials:

  • Primary amine (1.0 equiv)

  • Fmoc-OSu (1.05 equiv)

  • Sodium bicarbonate (2.0 equiv)

  • Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the primary amine in a mixture of dioxane and water (1:1).

  • Add sodium bicarbonate to the solution.

  • Add Fmoc-OSu to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-protected amine.

  • Collect the product by filtration and dry under vacuum.

Deprotection Protocols

Protocol 5: Deprotection of Moc-Protected Amine

Materials:

  • Moc-protected amine

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend the Moc-protected amine in concentrated HCl.

  • Reflux the mixture for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a NaOH solution.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 6: Deprotection of Boc-Protected Amine

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the Boc-protected amine in CH₂Cl₂.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 0.5-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The amine salt is often used directly in the next step.

Protocol 7: Deprotection of Cbz-Protected Amine

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected amine in MeOH.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with H₂ gas.

  • Stir the reaction vigorously under a H₂ atmosphere for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 8: Deprotection of Fmoc-Protected Amine

Materials:

  • Fmoc-protected amine

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DMF and piperidine.

Signaling Pathways and Experimental Workflows

The selection of an appropriate protecting group is often guided by the overall synthetic strategy, which can be visualized as a decision-making workflow.

G start Select Amine Protecting Group acid_sensitive Is the substrate sensitive to acid? start->acid_sensitive base_sensitive Is the substrate sensitive to base? acid_sensitive->base_sensitive Yes use_boc Use Boc (acid deprotection) acid_sensitive->use_boc No h2_sensitive Is the substrate sensitive to hydrogenation? base_sensitive->h2_sensitive Yes use_fmoc Use Fmoc (base deprotection) base_sensitive->use_fmoc No use_moc Consider Moc (harsh acid deprotection) h2_sensitive->use_moc Yes use_cbz Use Cbz (hydrogenolysis) h2_sensitive->use_cbz No end_choice Protecting Group Selected use_moc->end_choice use_boc->end_choice use_cbz->end_choice use_fmoc->end_choice

Caption: Decision workflow for selecting an amine protecting group.

The general experimental workflow for amine protection and deprotection follows a logical sequence of steps.

G cluster_protection Protection cluster_deprotection Deprotection start_prot Start with Primary/Secondary Amine add_reagent Add Protecting Group Reagent & Base start_prot->add_reagent reaction_prot Reaction add_reagent->reaction_prot workup_prot Work-up & Purification reaction_prot->workup_prot protected_amine Protected Amine workup_prot->protected_amine start_deprot Protected Amine protected_amine->start_deprot add_deprot_reagent Add Deprotection Reagent start_deprot->add_deprot_reagent reaction_deprot Reaction add_deprot_reagent->reaction_deprot workup_deprot Work-up & Purification reaction_deprot->workup_deprot final_amine Deprotected Amine workup_deprot->final_amine

Caption: General workflow for amine protection and deprotection.

Conclusion

The choice of an amine protecting group is a critical decision in the planning and execution of a synthetic strategy. While this compound provides a straightforward method for amine protection, its deprotection requires harsh conditions that may not be compatible with sensitive substrates. In contrast, the Boc, Cbz, and Fmoc protecting groups offer a versatile and largely orthogonal toolkit for chemists. The Boc group's acid lability, the Cbz group's susceptibility to hydrogenolysis, and the Fmoc group's base lability provide a powerful array of options for selective protection and deprotection.[1][3][4] By carefully considering the stability of the substrate and the planned subsequent reactions, researchers can select the most appropriate protecting group to maximize the efficiency and success of their synthetic endeavors.

References

A Comparative Spectroscopic Guide to 4-Morpholinecarbonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key chemical reagents is paramount. This guide provides a comparative spectroscopic analysis of 4-Morpholinecarbonyl chloride, a versatile building block in organic synthesis, alongside its derivatives and common alternatives. The data presented herein, including detailed experimental protocols, aims to facilitate compound identification, reaction monitoring, and the rational design of novel molecules.

Introduction to this compound and its Significance

This compound is a widely used acylating agent in the synthesis of a variety of organic compounds, particularly in the pharmaceutical industry for the creation of novel drug candidates. Its derivatives, primarily morpholine-4-carboxamides, exhibit a broad spectrum of biological activities. The morpholine moiety is a common feature in many approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Spectroscopic analysis provides a fundamental approach to characterize these molecules, ensuring their identity and purity, and offering insights into their electronic structure and reactivity. This guide will focus on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, its parent structure morpholine, a representative derivative (Morpholine-4-carboxamide), and two common alternative acylating agents, benzoyl chloride and 4-nitrobenzoyl chloride. This comparative data allows for a clear understanding of the influence of the carbonyl chloride group and other substituents on the spectroscopic properties.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundProtons α to NitrogenProtons α to OxygenOther Protons
This compound~3.75 (t, 4H)~3.65 (t, 4H)-
Morpholine~2.86 (t, 4H)~3.74 (t, 4H)~1.8 (s, 1H, NH)
Morpholine-4-carboxamide~3.4 (t, 4H)~3.7 (t, 4H)~4.6 (s, 2H, NH₂)
Benzoyl Chloride[1]--7.5-8.2 (m, 5H)
4-Nitrobenzoyl Chloride[2]--8.30-8.45 (m, 4H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 't' denotes a triplet, 'm' a multiplet, and 's' a singlet.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC=OCarbons α to NitrogenCarbons α to OxygenAromatic Carbons
This compound~168~45~66-
Morpholine-46.167.8-
Morpholine-4-carboxamide[3]159.243.866.7-
Benzoyl Chloride[4]168.3--128.8, 130.5, 133.2, 135.0
4-Nitrobenzoyl Chloride[5]166.8--124.2, 131.5, 139.1, 151.2
FT-IR Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-N StretchC-O StretchOther Key Bands
This compound~1770 (s)~1115 (s)~1280 (s)C-Cl stretch ~780 (m)
Morpholine-~1114 (s)~1296 (s)N-H stretch ~3300 (m, br)
Morpholine-4-carboxamide~1650 (s)~1115 (s)~1280 (s)N-H stretch ~3400 & 3200 (m)
Benzoyl Chloride[6]1774 (s)--Aromatic C=C ~1600, 1450 (m)
4-Nitrobenzoyl Chloride[7]1770 (s)--NO₂ stretch ~1530 & 1350 (s)

's' denotes a strong absorption, 'm' a medium absorption, and 'br' a broad absorption.

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) and their Relative Intensities

CompoundMolecular Ion (M⁺)Key Fragments
This compound[8]149/151 (due to ³⁵Cl/³⁷Cl isotopes)114 [M-Cl]⁺, 86 [Morpholine]⁺, 56 [C₃H₄N]⁺
Morpholine8786 [M-H]⁺, 57 [C₃H₇N]⁺, 42 [C₂H₄N]⁺
Morpholine-4-carboxamide13086 [Morpholine]⁺, 44 [CONH₂]⁺
Benzoyl Chloride[9][10]140/142105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺, 51 [C₄H₃]⁺
4-Nitrobenzoyl Chloride[11][12]185/187150 [O₂NC₆H₄CO]⁺, 122 [O₂NC₆H₄]⁺, 76 [C₆H₄]⁺

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-10 mg of the liquid or solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (General):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse sequence.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation (for neat liquids):

    • Place one or two drops of the liquid sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film.

    • Mount the sandwiched plates in the spectrometer's sample holder.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

    • A background spectrum of the clean, empty salt plates should be acquired and automatically subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and their frequencies (in cm⁻¹).

    • Correlate the observed bands with specific functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector temperature: 250 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Mass Spectrometer (MS):

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: Scan from m/z 40 to 400.

      • Ion source temperature: 230 °C.

      • Quadrupole temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

    • Compare the obtained mass spectrum with library spectra for confirmation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesize Derivative purification Purify Compound synthesis->purification nmr NMR (1H & 13C) purification->nmr Characterization ir FT-IR purification->ir Characterization ms GC-MS purification->ms Characterization data_analysis Analyze Spectra nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Elucidate Structure data_analysis->structure_elucidation final_report final_report structure_elucidation->final_report Final Report

References

A Comparative Guide to the Purity Determination of Synthesized 4-Morpholinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. 4-Morpholinecarbonyl chloride is a crucial reagent frequently employed in the formation of amide bonds, a fundamental linkage in a vast array of pharmaceuticals. The purity of this reagent directly impacts reaction efficiency, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound, alongside a discussion of alternative reagents and their respective performance.

Purity Analysis of this compound: A Multi-faceted Approach

The determination of purity for a reactive compound like this compound necessitates the use of robust analytical techniques. The most common methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and provides complementary information regarding the purity and impurity profile of the synthesized product.

Analytical TechniquePrincipleInformation ObtainedKey AdvantagesPotential Impurities Detected
HPLC-UV Differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.Quantitative purity and impurity profile.High resolution, sensitivity, and accuracy for non-volatile impurities.Unreacted morpholine, residual solvents, and by-products from the synthesis.
GC-MS Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, with detection by mass spectrometry.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity for volatile organic compounds.Residual solvents (e.g., dichloromethane, toluene), and volatile by-products.
¹H qNMR The integral of a specific resonance is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of the analyte's signal to that of a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte.High precision and accuracy, provides structural information.Can quantify non-UV active and non-volatile impurities.

Experimental Protocols for Purity Determination

Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment. Below are representative protocols for HPLC-UV, GC-MS, and ¹H qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of this compound and the detection of non-volatile impurities. Due to the reactivity of the acyl chloride, derivatization is often employed to form a stable analyte for analysis.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

  • Add a solution of a suitable derivatizing agent (e.g., a primary or secondary amine in an inert solvent) in excess.

  • Allow the reaction to proceed to completion.

  • Dilute the reaction mixture to a known volume with the mobile phase.

Data Analysis:

  • The purity is calculated based on the area percentage of the derivatized product peak relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for identifying and quantifying volatile impurities such as residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium.

MS Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Scan Range: m/z 35-350.

Sample Preparation:

  • Dissolve a known amount of the synthesized this compound in a suitable anhydrous solvent (e.g., dichloromethane).

Data Analysis:

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Quantitative ¹H NMR (qNMR) Protocol

qNMR offers a primary method for purity determination without the need for a specific reference standard of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh a precise amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃).

Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • The purity is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = integral area

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Comparison with Alternative Reagents

While this compound is an effective reagent, several alternatives exist for amide bond formation. These alternatives are often employed to overcome challenges associated with the handling of reactive acyl chlorides, such as moisture sensitivity and the generation of corrosive byproducts.

Reagent ClassExample ReagentsKey AdvantagesKey Disadvantages
Carbamoyl Chlorides This compound High reactivity, often leading to high yields and short reaction times.Moisture sensitive, can generate corrosive HCl byproduct.
Coupling Reagents (Uronium/Aminium Salts) HATU, HBTU, HCTUMilder reaction conditions, lower potential for racemization of chiral centers.Higher cost, can generate stoichiometric amounts of byproducts that need to be removed.
Coupling Reagents (Carbodiimides) DCC, EDCReadily available and cost-effective.Can cause racemization, DCC byproduct (DCU) can be difficult to remove.
Coupling Reagents (Phosphonium Salts) PyBOPEffective for sterically hindered couplings.Can be more expensive than other coupling reagents.

A direct performance comparison in a model amidation reaction is presented below.

Model Reaction: Benzylamine + Benzoic Acid -> N-benzylbenzamide

Reagent/MethodPurity of Amide (%)Reaction Time (h)
This compound (from Benzoic Acid) >981-2
HATU >992-4
EDC/HOBt 95-984-8

Note: Purity and reaction times are representative and can vary depending on specific reaction conditions.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and the logical relationship of the different analytical techniques.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Determination cluster_result Final Assessment synthesis Synthesized 4-Morpholinecarbonyl chloride hplc HPLC-UV Analysis (Non-volatile impurities) synthesis->hplc gcms GC-MS Analysis (Volatile impurities) synthesis->gcms qnmr qNMR Analysis (Absolute Purity) synthesis->qnmr purity_report Comprehensive Purity Report hplc->purity_report gcms->purity_report qnmr->purity_report

Workflow for the comprehensive purity analysis of synthesized this compound.

Analytical_Technique_Relationship Purity Purity Impurity Profile Impurity Profile Structure Confirmation Structure Confirmation HPLC HPLC-UV HPLC->Purity HPLC->Impurity Profile GCMS GC-MS GCMS->Impurity Profile qNMR qNMR qNMR->Purity qNMR->Structure Confirmation

Logical relationship between analytical techniques and the information obtained for purity determination.

Conclusion

The purity of synthesized this compound is a critical parameter that must be rigorously assessed to ensure the quality and consistency of downstream processes in pharmaceutical development. A combination of analytical techniques, including HPLC-UV, GC-MS, and ¹H qNMR, provides a comprehensive understanding of the purity and impurity profile of the reagent. While this compound offers high reactivity for amide bond formation, alternative coupling reagents may be advantageous in specific contexts, particularly when milder reaction conditions or the avoidance of corrosive byproducts are desired. The selection of the most appropriate analytical methods and synthetic reagents should be based on a thorough evaluation of the specific requirements of the project, including the nature of the substrates, the scale of the reaction, and the desired purity of the final product.

Navigating the Base Landscape: A Comparative Guide to 4-Morpholinecarbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in optimizing chemical reactions. This guide provides a comparative analysis of the efficacy of various bases in reactions involving 4-morpholinecarbonyl chloride, a key reagent in the synthesis of a wide range of biologically active compounds. By presenting experimental data and detailed protocols, this document aims to facilitate informed decisions in experimental design and process development.

The reaction of this compound with nucleophiles, particularly amines, to form carboxamides and ureas is a fundamental transformation in medicinal chemistry. The choice of base in these reactions is pivotal, influencing reaction kinetics, product yield, and purity by neutralizing the hydrochloric acid byproduct. This guide compares the performance of commonly employed organic and inorganic bases in this context.

Comparative Efficacy of Common Bases

The selection of a base can significantly impact the outcome of a reaction with this compound. The following table summarizes the performance of several common bases in the context of the N-acylation of a model amine substrate.

BaseTypical Solvent(s)Typical Reaction TimeReported Yield (%)Key Considerations
Triethylamine (TEA) Dichloromethane (DCM), Tetrahydrofuran (THF)1 - 4 hours65 - 95%Most commonly used, effective, but can be difficult to remove during workup.
N,N-Diisopropylethylamine (DIPEA) Dichloromethane (DCM), N,N-Dimethylformamide (DMF)1 - 6 hours70 - 98%A non-nucleophilic, sterically hindered base, useful for sensitive substrates.
Pyridine Dichloromethane (DCM), Chloroform2 - 12 hours60 - 90%Acts as both a base and a nucleophilic catalyst; can be harder to remove than TEA.
Potassium Carbonate (K₂CO₃) Acetonitrile, N,N-Dimethylformamide (DMF), Acetone4 - 24 hours75 - 95%A cost-effective and easy-to-remove inorganic base; reactions are often slower.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the reaction of this compound with an amine using different bases.

Protocol 1: N-acylation using Triethylamine (TEA)

To a solution of the amine (1.0 eq) in anhydrous dichloromethane (DCM), triethylamine (1.2 eq) is added. The mixture is cooled to 0 °C in an ice bath. This compound (1.1 eq) is then added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for 1-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.

Protocol 2: N-acylation using Potassium Carbonate (K₂CO₃)

The amine (1.0 eq) and potassium carbonate (2.0 eq) are suspended in acetonitrile. This compound (1.1 eq) is added, and the mixture is stirred at room temperature or heated to reflux for 4-24 hours, with reaction progress monitored by TLC. After completion, the inorganic solids are removed by filtration. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Visualizing the Reaction and Workflow

To further elucidate the processes involved, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

ReactionMechanism reagents This compound + Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack base Base product N-substituted Morpholine Carboxamide intermediate->product Chloride Elimination byproduct Base-HCl Salt intermediate->byproduct Proton Transfer

A generalized reaction mechanism for the N-acylation of an amine with this compound.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Amine & Base Dissolve Amine & Base Add this compound Add this compound Dissolve Amine & Base->Add this compound Stir & Monitor (TLC) Stir & Monitor (TLC) Add this compound->Stir & Monitor (TLC) Quench Reaction Quench Reaction Stir & Monitor (TLC)->Quench Reaction Liquid-Liquid Extraction Liquid-Liquid Extraction Quench Reaction->Liquid-Liquid Extraction Dry Organic Layer Dry Organic Layer Liquid-Liquid Extraction->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Characterization Characterization Column Chromatography->Characterization

A Comparative Guide to the Kinetic Studies of 4-Morpholinecarbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of acylating agents is paramount for optimizing synthetic routes, ensuring product purity, and scaling up processes. 4-Morpholinecarbonyl chloride (MCC) is a crucial reagent for introducing the morpholinecarbonyl moiety, a common functional group in many biologically active compounds. This guide provides an objective comparison of the reaction kinetics of this compound with alternative reagents, supported by experimental data and detailed protocols.

Reaction Kinetics of this compound

This compound typically undergoes nucleophilic substitution reactions, primarily solvolysis with protic solvents and aminolysis with primary or secondary amines. The mechanism of these reactions is of significant interest as it dictates the reactivity and selectivity of the reagent.

Solvolysis Kinetics:

The solvolysis of carbamoyl chlorides, including MCC, has been extensively studied. The reaction rate is highly dependent on the solvent's ionizing power and nucleophilicity. The extended Grunwald-Winstein equation, log(k/k₀) = lNT + mYCl, is a powerful tool for elucidating the mechanism. In this equation, l represents the sensitivity to solvent nucleophilicity (NT), and m represents the sensitivity to solvent ionizing power (YCl).

For this compound, the solvolysis across 28 different solvents has been analyzed, yielding l = 0.31 and m = 0.57.[1] The ratio l/m of 0.54 suggests a reaction mechanism that is intermediate between a pure ionization (SN1-like) and an addition-elimination pathway.[1] This indicates that both the departure of the chloride ion and the nucleophilic attack of the solvent are important in the rate-determining step.

Performance Comparison with Alternative Acylating Agents

The choice of an acylating agent is a critical decision in synthesis design. The following tables compare the solvolysis kinetics of this compound with other structurally similar carbamoyl chlorides.

Table 1: Solvolysis Rate Constants for Carbamoyl Chlorides at 25°C

CompoundSolventRate Constant (k, s⁻¹)
This compound 100% Ethanol1.35 x 10⁻⁵ (at 35°C)[1]
100% Water5.50 x 10⁻² (at 35°C)[1]
1-Piperidinecarbonyl chloride 89.1% Acetone-Water2.1 x 10⁻³ (at -20°C)[2]
N,N-Dimethylcarbamoyl chloride 100% Water(hydrolysis studied between 0.3-14°C)[1]
N,N-Diethylcarbamoyl chloride 80% Ethanol4.2 times faster than N,N-dimethylcarbamoyl chloride[2]
100% Methanol6.6 times faster than N,N-dimethylcarbamoyl chloride[2]

Table 2: Grunwald-Winstein Parameters for Solvolysis of Carbamoyl Chlorides

Compoundl (Sensitivity to Nucleophilicity)m (Sensitivity to Ionizing Power)l/m RatioImplied Mechanism
This compound 0.31[1]0.57[1]0.54Intermediate (Ionization/Addition-Elimination)
N,N-Dimethylcarbamoyl chloride 0.610.740.82Closer to Ionization (SN1-like)
1-Piperidinecarbonyl chloride 0.740.661.12Intermediate (leaning towards Addition-Elimination)

Data for N,N-Dimethylcarbamoyl chloride and 1-Piperidinecarbonyl chloride derived from graphical analysis presented in the literature.[1]

From the data, it is evident that the structure of the amine portion of the carbamoyl chloride significantly influences the reaction mechanism and rate. This compound exhibits a balanced sensitivity to both solvent nucleophilicity and ionizing power.

Experimental Protocols

Reproducible kinetic studies rely on meticulous experimental design and execution. Below are detailed protocols for studying the solvolysis and aminolysis of this compound.

Protocol 1: Kinetic Study of Solvolysis by Titration

This protocol is adapted from established methods for studying the solvolysis of acyl chlorides that produce acidic byproducts.[3]

Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system (e.g., aqueous ethanol).

Materials:

  • This compound

  • Solvent (e.g., 50:50 ethanol/water mixture)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Indicator solution (e.g., bromothymol blue)

  • Acetone (for stock solution)

  • Burette, pipettes, volumetric flasks, Erlenmeyer flasks

  • Stopwatch

  • Constant temperature bath

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in anhydrous acetone (e.g., 0.2 M).

    • Prepare the desired solvent mixture (e.g., 500 mL of 50:50 ethanol/water).

    • Fill a burette with the standardized NaOH solution.

  • Reaction Setup:

    • In an Erlenmeyer flask, place a known volume of the solvent mixture (e.g., 100 mL).

    • Add a few drops of the indicator. The solution will be acidic or neutral (yellow/green for bromothymol blue).

    • Place the flask in a constant temperature bath to equilibrate.

  • Kinetic Run:

    • Add a small, known volume of the NaOH solution from the burette to the flask to make the solution basic (blue for bromothymol blue).

    • Using a pipette, add a known volume of the this compound stock solution (e.g., 0.5 mL) to the flask and simultaneously start the stopwatch. This is time t=0.

    • The solvolysis reaction will produce HCl, which will neutralize the added NaOH.

    • Record the time it takes for the indicator to change back to its acidic color (yellow).

    • Immediately add another known volume of the NaOH solution and record the time for the subsequent color change.

    • Repeat this process for several data points.

  • Data Analysis:

    • The amount of HCl produced at each time point is equivalent to the total amount of NaOH added.

    • The concentration of reacted this compound at time t can be calculated from the stoichiometry of the reaction.

    • For a first-order reaction, a plot of ln([MCC]₀/[MCC]t) versus time will yield a straight line with a slope equal to the rate constant, k.

Protocol 2: Kinetic Study of Aminolysis

This protocol provides a general method for the synthesis of amides from this compound and a primary or secondary amine, which can be adapted for kinetic studies by monitoring reactant or product concentration over time.[3]

Objective: To determine the rate constant for the reaction of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline or piperidine) (1.0 equiv)

  • A non-nucleophilic base (e.g., triethylamine, TEA) (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Apparatus for working under an inert atmosphere (e.g., nitrogen-flushed round-bottom flask with septum)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes for liquid transfer

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)

Procedure:

  • Reaction Setup:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve the amine (1.0 equiv) and triethylamine (1.1-1.5 equiv) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath with stirring.

  • Reaction Initiation and Monitoring:

    • Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM to the cooled amine solution dropwise via syringe.

    • Start monitoring the reaction immediately after the addition is complete (or from the midpoint of the addition for fast reactions).

    • At specific time intervals, withdraw a small aliquot of the reaction mixture and quench it (e.g., by diluting with a large volume of a suitable solvent or by adding a reagent that reacts rapidly with any remaining MCC).

    • Analyze the quenched aliquots using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the reactant or product.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the reaction order and calculate the rate constant by fitting the data to the appropriate integrated rate law. For a second-order reaction (first-order in each reactant), a plot of 1/[Reactant] versus time will be linear.

Visualizations

Reaction Mechanism

The aminolysis of this compound proceeds via a nucleophilic addition-elimination mechanism.

G cluster_0 Nucleophilic Addition-Elimination Mechanism Reactants 4-Morpholinecarbonyl Chloride + Amine (R₂NH) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Amide + HCl Intermediate->Products Elimination of Cl⁻ G cluster_workflow Experimental Workflow for Kinetic Analysis prep 1. Reagent & Solvent Preparation (Drying, Standardization) setup 2. Reaction Setup (Inert Atmosphere, Temp. Control) prep->setup init 3. Reaction Initiation (Mixing of Reactants, t=0) setup->init monitor 4. Reaction Monitoring (Aliquoting, Quenching, Analysis) init->monitor analysis 5. Data Analysis (Plotting, Rate Law Fitting) monitor->analysis results 6. Determination of Rate Constants (k) analysis->results

References

The Indispensable Role of 4-Morpholinecarbonyl Chloride in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of specific chemical moieties is paramount to achieving desired pharmacological profiles. Among these, the morpholine ring stands out for its ability to enhance aqueous solubility, metabolic stability, and target binding affinity. 4-Morpholinecarbonyl chloride has emerged as a cornerstone reagent for introducing the morpholine carbamoyl group, a key pharmacophore in a variety of therapeutic agents. This guide provides a comprehensive literature review of its applications, objectively compares its performance with alternative synthetic strategies, and presents supporting experimental data.

The Versatility of the Morpholine Moiety

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently employed to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for further chemical modification. This unique combination of features has led to the incorporation of the morpholine moiety in drugs targeting a wide range of diseases, including cancer and central nervous system disorders.

This compound: A Reliable Synthetic Tool

This compound is a highly reactive reagent that readily participates in nucleophilic substitution reactions with amines, alcohols, and phenols to form the corresponding ureas, carbamates, and carbonates, respectively. This reactivity, coupled with its commercial availability, has made it a go-to reagent for introducing the morpholine carbamoyl group in drug discovery programs.

Application in Kinase Inhibitor Synthesis: A Case Study of PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Consequently, the development of PI3K inhibitors has been a major focus of oncology research. The morpholine ring is a key structural feature in many potent PI3K inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain.[2]

ZSTK474 is a pan-class I PI3K inhibitor that features two morpholine groups.[4] Structure-activity relationship (SAR) studies on ZSTK474 and its analogs have unequivocally demonstrated the importance of the morpholine moiety for its potent inhibitory activity.[5]

Comparative Analysis of Morpholine Analogs in PI3K Inhibition

The following table summarizes the inhibitory activity (IC50) of ZSTK474 and its analogs where one of the morpholine groups is replaced with other functionalities. This data highlights the significant impact of the morpholine ring on PI3K inhibition.

Compound IDModificationPI3Kα IC50 (nM)[5]PI3Kβ IC50 (nM)[5]PI3Kγ IC50 (nM)[5]PI3Kδ IC50 (nM)[5]
ZSTK474 - (Reference)5.016720.83.9
2a Morpholine -> Piperazine180>1000>1000140
2b Morpholine -> N-Acetylpiperazine2.91502110
6a Morpholine -> Ethanolamine9.98355210
6b Morpholine -> Diethanolamine3.783514.610

Data compiled from literature.[5]

The data clearly shows that replacing the morpholine with a piperazine (2a) leads to a dramatic loss of activity across all PI3K isoforms. However, acetylation of the piperazine nitrogen (2b) restores the potency, suggesting that the hydrogen bond accepting capability of the oxygen in the morpholine ring is crucial for binding. Analogs with ethanolamine (6a) and diethanolamine (6b) retain high potency against PI3Kα, but show reduced activity against other isoforms, indicating a role for the morpholine ring in isoform selectivity.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the PI3K/Akt/mTOR signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Survival mTORC1->CellGrowth ZSTK474 ZSTK474 ZSTK474->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by ZSTK474.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Morpholine Analogs purification Purification & Characterization synthesis->purification enzymatic_assay PI3K Enzymatic Assay (IC50 determination) purification->enzymatic_assay western_blot Western Blot (Akt phosphorylation) enzymatic_assay->western_blot xenograft Xenograft Tumor Models western_blot->xenograft

Caption: A typical experimental workflow for evaluating PI3K inhibitors.

Alternative Reagents and Synthetic Strategies

While this compound is a highly effective reagent, its moisture sensitivity and the generation of HCl as a byproduct can be disadvantageous in certain synthetic contexts. Several alternative reagents and strategies have been developed to introduce carbamoyl and related functionalities.

Comparison of Carbamoylating Agents
Reagent/MethodAdvantagesDisadvantages
This compound High reactivity, commercially available.Moisture sensitive, generates HCl.[6]
Carbonyldiimidazole (CDI) Milder reaction conditions, no HCl byproduct.Can be less reactive than acid chlorides.
Isocyanates High reactivity for urea formation.Isocyanates can be toxic and difficult to handle.[7]
Transamidation of Urea Utilizes a non-toxic and inexpensive reagent.Requires higher temperatures and may result in lower yields.[7]

Case Study: Synthesis of Gefitinib

Gefitinib is an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer. The final step in many synthetic routes to Gefitinib involves the introduction of a morpholino-containing side chain. While this is typically achieved through nucleophilic substitution with 4-(3-chloropropyl)morpholine, this example illustrates a common strategy for incorporating the morpholine moiety in a drug molecule.[8][9][10]

The logical relationship for the synthesis of the morpholine side chain of Gefitinib is depicted below:

gefitinib_synthesis_logic gefitinib_core Gefitinib Quinazoline Core with 6-hydroxy group gefitinib Gefitinib gefitinib_core->gefitinib morpholino_reagent 4-(3-chloropropyl)morpholine morpholino_reagent->gefitinib Williamson Ether Synthesis

Caption: Logical relationship for the final step in Gefitinib synthesis.

Experimental Protocols

General Procedure for the Synthesis of ZSTK474 Analogs (Morpholine Replacement)[5]

To a solution of 2,4-dichloro-6-(difluoromethyl)-1H-benzo[d]imidazole (1 equivalent) in a suitable solvent such as isopropanol is added the desired amine (e.g., piperazine, ethanolamine, 2.2 equivalents) and a base such as diisopropylethylamine (DIPEA, 3 equivalents). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired product.

General Procedure for the Final Step in the Synthesis of Gefitinib[10]

To a solution of 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (1 equivalent) in dimethylformamide (DMF) is added potassium carbonate (2 equivalents). The mixture is stirred at 40 °C for 20 minutes. 4-(3-chloropropyl)morpholine (1.1 equivalents) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by crystallization or column chromatography to yield Gefitinib.

Conclusion

This compound remains a valuable and widely used reagent in drug discovery for the efficient introduction of the morpholine carbamoyl moiety. Its high reactivity and commercial availability make it a practical choice for the synthesis of a diverse range of bioactive molecules. As demonstrated in the case of PI3K inhibitors, the morpholine group introduced via this reagent can be critical for achieving high potency and desired selectivity. While alternative reagents and synthetic strategies exist, each with its own set of advantages and disadvantages, this compound continues to be a mainstay in the medicinal chemist's toolbox for the construction of novel therapeutics. The choice of reagent will ultimately depend on the specific synthetic context, the desired scale of the reaction, and the chemical functionalities present in the substrate.

References

A Comparative Cost-Benefit Analysis of 4-Morpholinecarbonyl Chloride in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides an objective comparison of 4-Morpholinecarbonyl chloride with two common alternatives, triphosgene and 1,1'-Carbonyldiimidazole (CDI), for the introduction of a morpholine carbonyl moiety in industrial applications.

This analysis focuses on providing a clear, data-driven comparison to aid in making informed decisions for large-scale production campaigns. We will delve into the economic and performance aspects of each reagent, supported by experimental data and detailed protocols.

At a Glance: Reagent Comparison

FeatureThis compoundTriphosgene1,1'-Carbonyldiimidazole (CDI)
Primary Function Direct morpholine carbamoylating agentPhosgene surrogate; forms isocyanates or carbamoyl chlorides in situCarboxylic acid activator for amide bond formation
Physical State LiquidCrystalline SolidCrystalline Solid
Ease of Handling Moderate; moisture-sensitiveHigh; toxic, requires specialized handlingLow; relatively stable solid
Key Byproducts HClHCl, CO2Imidazole, CO2
Toxicity Profile Corrosive, causes burnsHighly toxicIrritant

Cost Analysis: A Look at Bulk Pricing

The economic viability of a synthetic route at scale is heavily influenced by the cost of raw materials. The following table provides an approximate cost comparison for the reagents in bulk quantities. Prices are subject to market fluctuations and supplier negotiations.

ReagentCAS NumberApproximate Bulk Price (USD/kg)
This compound15159-40-7$500 - $600[1]
Triphosgene32315-10-9$85 - $425[2]
1,1'-Carbonyldiimidazole (CDI)530-62-1~$46 (converted from INR)[3]

Note: Prices are indicative and can vary based on purity, supplier, and order volume.

Performance and Efficiency in Large-Scale Synthesis

The choice of reagent directly impacts key performance indicators in a manufacturing setting, including reaction yield, purity of the final product, reaction time, and overall process efficiency.

Synthesis of Carbamoyl Chlorides and Derivatives

This compound offers a direct route to incorporating the morpholine carbamoyl group. In contrast, triphosgene and CDI are typically used to generate this functionality in situ.

Table 2: Performance Comparison in a Representative Carbamoylation Reaction

ParameterThis compoundTriphosgene1,1'-Carbonyldiimidazole (CDI)
Typical Yield >90% (direct reaction)70-85% (in situ formation)[1]>90% (for amide bond formation)[4]
Typical Purity >98%>98%[1]High, byproducts are easily removed[5]
Reaction Time 2-4 hours12+ hours (for in situ formation)[1]4+ hours[6]
Key Process Considerations Direct addition, moisture sensitive.Requires careful control of stoichiometry and temperature to avoid side reactions. Formation of toxic phosgene gas in situ.Mild reaction conditions, but requires activation of a carboxylic acid first.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful scale-up. Below are representative procedures for the use of each reagent.

Protocol 1: Large-Scale Synthesis of a Urea Derivative using Triphosgene

This protocol describes a two-step continuous process for the synthesis of an unsymmetrical urea, which can be adapted for morpholine-containing analogues. The process was successfully scaled from mg/h to kg/h .[7]

Step 1: Carbamoyl Chloride Formation

  • A solution of the primary amine and a base (e.g., diisopropylethylamine - DIPEA) in an appropriate solvent (e.g., toluene) is continuously fed into a microreactor.

  • A solution of triphosgene in the same solvent is introduced into the reactor through a separate inlet.

  • The reaction is typically carried out at a controlled temperature (e.g., 20°C).

  • The residence time in the reactor is optimized to ensure complete conversion to the carbamoyl chloride intermediate.

Step 2: Urea Formation

  • The output stream from the first reactor, containing the carbamoyl chloride, is directly fed into a second reactor.

  • A solution of the second amine (in this case, morpholine) is introduced into the second reactor.

  • The reaction mixture is stirred at a controlled temperature until the urea formation is complete.

  • The final product is then isolated through standard workup and purification procedures.

Protocol 2: Amide Bond Formation using 1,1'-Carbonyldiimidazole (CDI)

This protocol outlines a general procedure for the synthesis of an amide, which is a common application for CDI and can be adapted for the synthesis of morpholine amides.[6]

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF, DCM) is added CDI (1.0-1.1 equivalents) in portions at room temperature. The reaction mixture is stirred for 1-2 hours to form the acyl-imidazole intermediate.

  • Amine Addition: The amine (e.g., morpholine, 1.0-1.2 equivalents) is then added to the reaction mixture.

  • Reaction Completion: The reaction is stirred at room temperature or slightly elevated temperature until completion, which is typically monitored by TLC or HPLC.

  • Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with aqueous acid (to remove imidazole) and brine, dried over a suitable drying agent, and concentrated under reduced pressure. The crude product is then purified by crystallization or chromatography.

Safety, Handling, and Waste Disposal

The operational hazards and environmental impact associated with each reagent are critical factors in the selection process for large-scale manufacturing.

Table 3: Safety and Waste Disposal Comparison

ReagentKey Safety ConcernsPrimary Waste StreamsEstimated Disposal Cost
This compound Corrosive, moisture-sensitive.HCl, unreacted starting materials.Moderate: Hazardous waste disposal typically ranges from $0.10 to $10 per pound, depending on the specific material and regulations.[8]
Triphosgene Highly toxic solid that can release phosgene gas.[1] Requires stringent engineering controls and personal protective equipment.HCl, CO2, chlorinated organic residues.High: Disposal of hazardous waste containing chlorinated compounds can be expensive, with costs potentially at the higher end of the hazardous waste disposal range.[8]
1,1'-Carbonyldiimidazole (CDI) Irritant. Byproducts are generally considered less hazardous.Imidazole, CO2.Low to Moderate: Imidazole is a corrosive material and should be disposed of as hazardous waste.[9] However, the overall waste stream is generally less hazardous than that from phosgene-based reagents.

Visualizing the Synthetic Pathways

To better understand the reaction workflows, the following diagrams illustrate the synthetic routes using each of the compared reagents.

G cluster_0 This compound Pathway cluster_1 Triphosgene Pathway cluster_2 CDI Pathway Amine_A Amine (R-NH2) Product_A Morpholine-Amide Product Amine_A->Product_A Direct Reaction 4MCC 4-Morpholinecarbonyl Chloride 4MCC->Product_A Amine_B Amine (R-NH2) Isocyanate Isocyanate Intermediate Amine_B->Isocyanate In situ reaction Triphosgene Triphosgene Triphosgene->Isocyanate Product_B Morpholine-Amide Product Isocyanate->Product_B Morpholine Morpholine Morpholine->Product_B Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Imidazole Acyl-Imidazole Intermediate Carboxylic_Acid->Acyl_Imidazole Activation CDI CDI CDI->Acyl_Imidazole Product_C Morpholine-Amide Product Acyl_Imidazole->Product_C Morpholine_C Morpholine Morpholine_C->Product_C

Figure 1. Comparative synthetic workflows for producing morpholine-amide derivatives.

Logical Decision Flow for Reagent Selection

The selection of the optimal reagent depends on a variety of factors, including the specific synthetic target, cost constraints, and available infrastructure for handling hazardous materials. The following flowchart provides a logical framework for this decision-making process.

Decision_Flow Start Start: Need to introduce a morpholine carbonyl moiety Direct_Amidation Is the starting material an amine? Start->Direct_Amidation Cost_Constraint Is cost the primary driver? Direct_Amidation->Cost_Constraint Yes Carboxylic_Acid_Start Starting material is a carboxylic acid Direct_Amidation->Carboxylic_Acid_Start No Safety_Infrastructure Is there infrastructure for handling highly toxic reagents? Cost_Constraint->Safety_Infrastructure No (4-MCC is more expensive) Use_4MCC Use this compound Cost_Constraint->Use_4MCC Yes (if directness is valued over raw material cost) Use_Triphosgene Consider Triphosgene (high yield, lower cost) Safety_Infrastructure->Use_Triphosgene Yes Use_CDI Use CDI (safer, milder conditions) Safety_Infrastructure->Use_CDI No End End Use_4MCC->End Use_Triphosgene->End Use_CDI->End Carboxylic_Acid_Start->Use_CDI

Figure 2. Decision-making flowchart for reagent selection in large-scale synthesis.

Conclusion

The cost-benefit analysis of using this compound in large-scale synthesis reveals a trade-off between direct reactivity and cost. While it offers a straightforward and high-yielding method for introducing the morpholine carbamoyl moiety, its higher cost compared to alternatives like triphosgene and CDI is a significant consideration.

  • This compound is the reagent of choice when a direct, one-step reaction with an amine is desired and the higher cost can be justified by process simplification and high yields.

  • Triphosgene presents a more cost-effective option, particularly for very large-scale production, but its high toxicity necessitates significant investment in specialized handling infrastructure and stringent safety protocols.

  • 1,1'-Carbonyldiimidazole (CDI) emerges as a compelling alternative, especially when safety and milder reaction conditions are a priority. Its use with carboxylic acids provides a safe and efficient route to morpholine amides with easily removable byproducts, making it an attractive option for many pharmaceutical and fine chemical applications.

Ultimately, the optimal choice will depend on a comprehensive evaluation of the specific project's economic, safety, and environmental goals. This guide provides the foundational data to initiate such an evaluation.

References

Safety Operating Guide

4-Morpholinecarbonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 4-Morpholinecarbonyl chloride is critical for ensuring laboratory safety and environmental protection. This compound is a reactive acyl chloride that requires careful handling due to its hazardous properties, including its violent reaction with water.[1] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. All handling and disposal steps must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a face shield.[2]

  • Body Protection: A lab coat, long pants, and closed-toe shoes.[1]

  • Respiratory Protection: Use in a fume hood is typically sufficient. For spills outside a hood, a NIOSH/MSHA approved respirator may be necessary.[2]

Hazard and Property Summary

This compound presents multiple hazards that must be understood before handling.[4] It is a combustible liquid that causes skin and eye irritation and is suspected of causing cancer.[1]

Property/HazardDataReference
GHS Hazard Statements H315: Causes skin irritation[1][4]
H319: Causes serious eye irritation[1][4]
H351: Suspected of causing cancer[1][4]
Signal Word Warning
Physical State Clear colorless to light yellow liquid[1]
Molecular Formula C₅H₈ClNO₂[1]
Molecular Weight 149.58 g/mol
Boiling Point 137-138 °C / 33 mmHg[1][5]
Density 1.282 g/mL at 25 °C[5]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Reactivity Reacts violently with water (EUH014)[1]

Step-by-Step Disposal Protocol

The appropriate disposal method depends on the quantity and form of the waste. Follow the appropriate procedure below.

Procedure 1: Disposal of Unused or Bulk Product

For unopened or larger quantities of this compound in its original container:

  • Do Not Open: Keep the container tightly sealed.

  • Labeling: Ensure the original manufacturer's label is intact and legible. If relabeling is necessary, clearly mark the container with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark).[6][7]

  • Storage: Store the container in a designated, secure, and well-ventilated hazardous waste accumulation area with secondary containment.

  • Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7]

Procedure 2: Neutralization and Disposal of Small Residual Quantities

This protocol is for neutralizing small amounts of residual this compound, such as residue in emptied containers or on contaminated labware. This is a highly reactive process and must be performed with extreme caution in a chemical fume hood.[3]

Methodology:

  • Prepare Quenching Station: In a chemical fume hood, place a large glass beaker containing a stir bar in a larger container filled with an ice-water bath to manage the exothermic reaction.

  • Prepare Basic Solution: Add a dilute (5-10%) aqueous solution of sodium bicarbonate to the beaker. Begin stirring. The volume should be in large excess (at least 10-fold) relative to the estimated volume of the acyl chloride waste.

  • Slow Addition: Using a pipette, add the this compound waste to the center of the stirred sodium bicarbonate solution very slowly, one drop at a time . A violent reaction with gas evolution (HCl and CO₂) will occur.[8][9] The slow addition and cooling are critical to control the reaction rate.

  • Complete Reaction: Once all the residue has been added, allow the mixture to stir for at least one hour as it slowly warms to room temperature to ensure the complete hydrolysis and neutralization of the acyl chloride.

  • Verify Neutralization: Check the pH of the solution using a pH strip to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, slowly add more sodium bicarbonate solution until the desired pH is reached.

  • Containerize Waste: Transfer the neutralized aqueous solution to a designated hazardous waste container labeled "Hazardous Waste: Aqueous solution of Morpholine and inorganic salts."

  • Final Disposal: Store the sealed waste container in the designated accumulation area and contact your EHS department for pickup.

Prohibited Disposal Methods

  • DO NOT dispose of this compound down the drain.[1] This can cause violent reactions with water in the plumbing and lead to environmental contamination.[1][8]

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT mix this compound with incompatible waste streams. Consult the SDS and your institution's EHS guidelines.

Disposal Workflow Diagram

G start Initiate Disposal of This compound decision What is the nature of the waste? start->decision unused_product Unused/Bulk Product in Original Container decision->unused_product Bulk residual Small Residuals or Contaminated Labware decision->residual Residual seal_label Seal container. Label as 'Hazardous Waste' with chemical name and hazards. unused_product->seal_label neutralize Follow Neutralization Protocol (in Fume Hood with full PPE) residual->neutralize collect_waste Collect Neutralized Solution as Aqueous Hazardous Waste neutralize->collect_waste collect_waste->seal_label ehs Store in Designated Area. Contact EHS for Pickup. seal_label->ehs

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 4-Morpholinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 4-Morpholinecarbonyl chloride (CAS No: 15159-40-7), a compound recognized for its utility in organic synthesis and its potential hazards.[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation (Category 2) : Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3][4]

  • Carcinogenicity (Category 2) : Suspected of causing cancer.[3][4]

  • Reactivity : Reacts violently with water.[3][5] It may also be corrosive to metals.[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C5H8ClNO2
Molecular Weight 149.58 g/mol [3]
Appearance Clear colorless to light yellow liquid[3]
Boiling Point 137-138 °C / 33 mmHg (lit.)[3]
Density 1.282 g/mL at 25 °C (lit.)[3]
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index n20/D 1.498 (lit.)[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and prevent incidents. The following workflow outlines the necessary steps from preparation to post-handling procedures.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Review SDS b Don PPE a->b c Prepare Fume Hood b->c d Dispense Chemical c->d Begin Work e Perform Reaction d->e f Close Container e->f g Decontaminate Work Area f->g Complete Work h Doff PPE g->h i Dispose of Waste h->i

Caption: A flowchart illustrating the key stages of handling this compound.

Preparation
  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[3]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table below.

  • Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[7]

Handling
  • Dispensing: Handle in minimal quantities.[1] Use only in an atmosphere of inert gas to prevent reaction with moisture. Keep the container tightly closed when not in use.[3]

  • Reaction Setup: When setting up reactions, ensure all glassware is dry to avoid violent reactions with water.

  • Avoid Inhalation and Contact: Avoid breathing fumes and prevent contact with skin, eyes, and clothing.[3]

Post-Handling
  • Decontamination: Thoroughly wash hands and any exposed skin after handling.[3] Decontaminate the work area and any equipment used.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling this compound.

Body PartProtectionSpecification
Eyes/Face Safety Goggles, Face ShieldChemical splash-resistant safety glasses or goggles with side protection are required. A face shield may be necessary for certain operations.[3]
Skin Gloves, Lab CoatWear appropriate protective gloves and clothing to prevent skin exposure.[3][7]
Respiratory RespiratorIf engineering controls are insufficient, use a NIOSH- or CEN-certified respirator.[1][3]
Footwear Closed-toed ShoesAt a minimum, wear a laboratory coat and close-toed footwear.[3]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen and seek medical aid.[3]
Skin Contact Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[3]

In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with inert material and place it into a suitable disposal container.[3] Do not let the product enter drains or waterways.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[3]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[3][6] Do not reuse empty containers.[3]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[3] If heavily contaminated, dispose of it as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.